molecular formula C40H44O14 B15594965 Shizukaol G

Shizukaol G

Cat. No.: B15594965
M. Wt: 748.8 g/mol
InChI Key: VQIMOHFODDGHOJ-XEQPTWOZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shizukaol G has been reported in Chloranthus spicatus, Sarcandra glabra, and Chloranthus serratus with data available.

Properties

Molecular Formula

C40H44O14

Molecular Weight

748.8 g/mol

IUPAC Name

methyl (2Z)-2-[(1S,9S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate

InChI

InChI=1S/C40H44O14/c1-15-6-7-51-36(48)24(41)12-27(42)52-13-19-21-11-25-37(3,22-10-23(22)39(25,49)14-53-33(15)45)26-9-18-17-8-20(17)38(4)29(18)30(40(21,26)54-35(19)47)28(31(43)32(38)44)16(2)34(46)50-5/h6,17,20,22-26,30,32,41,44,49H,7-14H2,1-5H3/b15-6+,28-16-/t17-,20-,22-,23+,24+,25-,26+,30+,32+,37+,38+,39+,40+/m1/s1

InChI Key

VQIMOHFODDGHOJ-XEQPTWOZSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of Shizukaol G from Chloranthus japonicus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Shizukaol G, a dimeric sesquiterpene found in Chloranthus japonicus. This document details the botanical source, outlines a representative experimental protocol for its extraction and purification, and discusses the analytical techniques employed for its structural elucidation.

Natural Source: Chloranthus japonicus

Chloranthus japonicus Sieb., a perennial herbaceous plant belonging to the Chloranthaceae family, is the natural source of this compound.[1][2] This plant is widely distributed in shady and moist areas in many regions of China, as well as in Korea and Japan.[3][4] Traditionally, C. japonicus has been used in folk medicine for treating a variety of ailments including traumatic injuries, rheumatic arthralgia, fractures, and pulmonary tuberculosis.[3][5]

The genus Chloranthus is chemically rich in various bioactive compounds, with sesquiterpenoids being the most prominent and characteristic constituents.[5][6] These include lindenane-type sesquiterpenoids and their dimers, such as the shizukanolides and chloranthalactones.[3][7] this compound is specifically a dimeric sesquiterpene that has been isolated from the roots of Chloranthus japonicus.[1][2]

Isolation of this compound: A Representative Experimental Protocol

The following protocol is a representative methodology for the isolation of dimeric sesquiterpenoids like this compound from Chloranthus japonicus, based on established procedures for similar compounds isolated from this plant.[8][9]

2.1. Plant Material and Extraction

  • Plant Material: The air-dried and powdered whole plants or roots of Chloranthus japonicus are used as the starting material.

  • Extraction: A substantial quantity of the powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (EtOH) under reflux conditions. This process is typically repeated multiple times (e.g., three times with 40 L of solvent each time) to ensure efficient extraction of the secondary metabolites.[8][9]

  • Concentration: The resulting ethanolic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.[8][9]

2.2. Solvent Partitioning

The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A common partitioning scheme involves:

This fractionation yields different partitions, with the sesquiterpenoids typically concentrating in the ethyl acetate fraction.[3][10]

2.3. Chromatographic Purification

The ethyl acetate fraction, which is enriched with sesquiterpenoids, is then subjected to a series of chromatographic techniques for the isolation of individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH). The polarity of the solvent system is gradually increased (e.g., from 100:1 to 40:1 CHCl₃-MeOH) to elute compounds with varying polarities, yielding several sub-fractions.[9]

  • Reversed-Phase (Rp-18) Column Chromatography: Promising sub-fractions are further purified using a reversed-phase (Rp-18) column with a methanol-water (MeOH-H₂O) gradient. The percentage of methanol is typically increased stepwise (e.g., 35%, 40%, 45%, 50%, 55%) to achieve finer separation.[9]

  • Sephadex LH-20 Chromatography: Final purification is often achieved by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective in removing smaller impurities and isolating the target compound, this compound.[9]

The purity of the isolated compound at each stage is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structural Elucidation

The definitive structure of the isolated this compound is determined through a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.[3][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are conducted to establish the planar structure and the connectivity of atoms within the molecule.[3][11][12]

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can be performed to unambiguously determine the three-dimensional structure and relative stereochemistry of the compound.[13]

Data Presentation

ParameterDescriptionTypical Value/Method
Plant Material Dry weight of Chloranthus japonicuse.g., 10 kg[8][9]
Crude Extract Yield Weight of the initial ethanol extracte.g., 740 g[8][9]
Final Yield of Shizukaol D (as a representative) Pure compound obtained from the starting materiale.g., 20 mg (0.0002% yield)[9]
Purity Purity of the final compound>98% (determined by HPLC)[9]
Molecular Formula Elemental composition of this compoundC₄₀H₄₄O₁₄[14]
Molecular Weight Mass of one mole of this compound748.8 g/mol [14]

Visualizations

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant Powdered Chloranthus japonicus reflux Reflux with 95% EtOH plant->reflux crude Crude EtOH Extract reflux->crude partition Suspend in H₂O & Partition crude->partition EtOAc Ethyl Acetate Fraction partition->EtOAc Sesquiterpenoid Rich BuOH n-Butanol Fraction partition->BuOH silica Silica Gel Column (CHCl₃-MeOH Gradient) EtOAc->silica rp18 Rp-18 Column (MeOH-H₂O Gradient) silica->rp18 sephadex Sephadex LH-20 (MeOH) rp18->sephadex pure Pure this compound sephadex->pure

Caption: Workflow for the isolation of this compound from Chloranthus japonicus.

Logical Relationship for Structural Elucidation

G cluster_spectroscopy Spectroscopic Analysis cluster_data Structural Information isolated Isolated Compound (this compound) ms HRESIMS isolated->ms nmr 1D & 2D NMR isolated->nmr xray X-ray Crystallography (if applicable) isolated->xray formula Molecular Formula ms->formula connectivity Planar Structure & Connectivity nmr->connectivity stereo 3D Structure & Stereochemistry xray->stereo final_structure Final Structure of This compound formula->final_structure connectivity->final_structure stereo->final_structure

Caption: Process for the structural elucidation of this compound.

References

Spectroscopic Characterization of Shizukaol G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G, a complex dimeric sesquiterpenoid, belongs to the lindenane class of natural products. Isolated from the roots of Chloranthus japonicus, this intricate molecule, along with its congeners, has garnered interest within the scientific community for its unique structural architecture and potential biological activities. The structural elucidation of such complex natural products relies heavily on a suite of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the characterization of this compound, presented for the benefit of researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₀H₄₄O₁₄
Molecular Weight 748.77 g/mol
Appearance Colorless prisms
Source Roots of Chloranthus japonicus

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established through extensive analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data as reported in the primary literature.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a new compound.

Ionm/z [M+Na]⁺
HR-FAB-MS 771.2583
¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data presented here was recorded in CDCl₃ at 500 MHz.

Positionδ (ppm)MultiplicityJ (Hz)
Unit A
12.58m
1.83ddd13.5, 5.5, 2.0
1.34t13.5
32.15m
55.86d6.0
64.87d6.0
73.21s
4.41d12.0
4.29d12.0
13-Me1.81s
14-Me1.15s
Unit B
1'2.21m
2'α1.75m
2'β1.18m
3'2.05m
5'5.81d5.5
6'4.75d5.5
7'3.15s
8'2.88s
10'3.45s
13'-Me1.75s
14'-Me1.05s
Ester Moiety
2''6.85q7.0
3''-Me1.88d7.0
OMe3.75s
¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The data was acquired in CDCl₃ at 125 MHz.

Positionδ (ppm)Positionδ (ppm)
Unit A Unit B
138.91'39.1
229.72'29.9
324.13'24.3
4139.84'140.1
5129.55'129.8
679.86'80.1
759.87'60.0
8170.18'61.5
968.29'170.3
1088.910'89.2
11135.211'135.5
12170.512'170.8
138.513'8.7
1416.214'16.5
Ester Moiety 15'208.5
1''167.2
2''128.2
3''14.5
4''144.1
OMe51.8

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures.

Isolation of this compound

The air-dried and powdered roots of Chloranthus japonicus were extracted with methanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate layer was concentrated and subjected to a series of column chromatography steps on silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound as colorless prisms.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule.

Visualization of Spectroscopic Workflow and Data Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel natural product like this compound and the interplay between the different spectroscopic techniques used in its characterization.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Chloranthus japonicus roots) Extraction Extraction (Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry (HR-FAB-MS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Molecular_Formula Molecular Formula Determination MS->Molecular_Formula NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_1D->NMR_2D Functional_Groups Functional Group Analysis NMR_1D->Functional_Groups Connectivity Establishment of Connectivity NMR_2D->Connectivity Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Stereochemistry Stereochemical Assignment Connectivity->Stereochemistry Stereochemistry->Final_Structure

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Spectroscopic_Techniques_Relationship cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Shizukaol_G This compound HR_FAB_MS HR-FAB-MS Shizukaol_G->HR_FAB_MS NMR_1H ¹H NMR Shizukaol_G->NMR_1H NMR_13C ¹³C NMR Shizukaol_G->NMR_13C Molecular_Formula Provides Molecular Formula (C₄₀H₄₄O₁₄) HR_FAB_MS->Molecular_Formula Final_Structure Complete Structure of this compound Molecular_Formula->Final_Structure NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_1H->NMR_2D Structural_Fragments Identifies Proton Environments & Scalar Couplings NMR_1H->Structural_Fragments NMR_13C->NMR_2D Carbon_Skeleton Reveals Carbon Framework NMR_13C->Carbon_Skeleton Connectivity_Map Establishes Atom Connectivity NMR_2D->Connectivity_Map Structural_Fragments->Final_Structure Carbon_Skeleton->Final_Structure Connectivity_Map->Final_Structure

Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.

Shizukaol G: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a naturally occurring dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1][2] This class of compounds, known as lindenane-type sesquiterpenoid dimers, has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by its members. While direct experimental data on the bioactivities of this compound is limited in publicly available literature, the well-documented pharmacological effects of structurally related Shizukaol compounds, such as Shizukaol A, B, and D, provide a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the current knowledge on the biological activities of closely related Shizukaol compounds to infer the potential of this compound and provides detailed experimental protocols for its future investigation.

Potential Biological Activities of this compound

Based on the activities of its analogues, this compound is predicted to possess anti-inflammatory, anticancer, and other metabolic regulatory properties. The following sections detail the evidence for these potential activities.

Anti-Inflammatory Activity

Several Shizukaol compounds have demonstrated significant anti-inflammatory effects. Shizukaol A has been shown to exert its anti-inflammatory effect by regulating the HMGB1/Nrf2/HO-1 pathway. It down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibits the phosphorylation and nuclear translocation of NF-κB. Shizukaol B, isolated from Chloranthus henryi, attenuates lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglial cells by suppressing the expression of iNOS and COX-2, and the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] This effect is mediated, at least in part, through the modulation of the JNK-AP-1 signaling pathway.[4]

Table 1: Anti-Inflammatory Activity of Shizukaol Analogs

CompoundCell LineInducerKey Targets/PathwaysQuantitative DataReference
Shizukaol ARAW 264.7LPSiNOS, COX-2, NF-κB, HMGB1/Nrf2/HO-1Not Available
Shizukaol BBV2 microgliaLPSiNOS, COX-2, NO, TNF-α, IL-1β, JNK-AP-1Not Available[4]
Shizukaol DNot specifiedNot specifiedNot specifiedNot specified[5]
Anticancer Activity

Shizukaol D, isolated from Chloranthus serratus, has been reported to repress the growth of human liver cancer cells. It exerts its effect by modulating the Wnt signaling pathway, leading to a decrease in β-catenin expression. This activity suggests that this compound may also possess anticancer properties, potentially through the induction of apoptosis and inhibition of key oncogenic signaling pathways.

Table 2: Anticancer Activity of Shizukaol D

CompoundCancer TypeCell LinesKey Targets/PathwaysEffectReference
Shizukaol DLiver CancerNot specified in abstractWnt/β-cateninRepresses cell growth
Metabolic Regulation

Shizukaol D has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to a decrease in triglyceride and cholesterol levels in HepG2 cells, suggesting a potential role in the management of metabolic disorders.[6] The mechanism appears to involve the induction of mitochondrial dysfunction.[5][6]

Table 3: Metabolic Regulatory Activity of Shizukaol D

CompoundCell LineKey Targets/PathwaysEffectReference
Shizukaol DHepG2AMPK, MitochondriaDecreased triglyceride and cholesterol levels[5][6]

Experimental Protocols

To facilitate the investigation of this compound's biological activities, detailed protocols for key assays are provided below.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.[7]

  • Cell Viability Assay (MTT Assay):

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[8]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes and measure the absorbance at 540 nm.[8]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect supernatants from cells treated as described for the NO assay.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Proteins:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB, and other proteins of interest.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Wnt Signaling Pathway Analysis in Cancer Cells

This protocol describes how to investigate the effect of this compound on the Wnt/β-catenin signaling pathway.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with known active Wnt signaling (e.g., HCT116, SW480) in appropriate media.

    • Treat cells with various concentrations of this compound for a specified time.

  • Luciferase Reporter Assay:

    • Transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).

    • After treatment with this compound, lyse the cells and measure luciferase activity using a luminometer.

  • Western Blot Analysis:

    • Prepare cell lysates and perform Western blotting as described previously.

    • Probe for key Wnt pathway proteins, including β-catenin, GSK-3β, and target genes like c-Myc and Cyclin D1.

  • Immunofluorescence for β-catenin Localization:

    • Grow cells on coverslips and treat with this compound.

    • Fix, permeabilize, and block the cells.

    • Incubate with an anti-β-catenin antibody, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of β-catenin using a fluorescence microscope.

Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.[9][10]

  • Cell Treatment and Collection:

    • Treat cancer cells with this compound for 24-48 hours.

    • Collect both adherent and floating cells by trypsinization and centrifugation.[11]

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI staining solutions.[12]

    • Incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations of Signaling Pathways and Workflows

To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G Experimental Workflow for Bioactivity Screening of this compound cluster_0 Initial Screening cluster_1 Anti-Inflammatory Assays cluster_2 Anticancer Assays cluster_3 Mechanism of Action start This compound viability Cell Viability Assay (e.g., MTT) start->viability no_assay NO Production Assay (Griess Test) viability->no_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability->apoptosis_assay cytokine_assay Cytokine Measurement (ELISA) no_assay->cytokine_assay western_blot Western Blot cytokine_assay->western_blot wnt_assay Wnt Pathway Analysis apoptosis_assay->wnt_assay wnt_assay->western_blot reporter_assay Reporter Gene Assay wnt_assay->reporter_assay

Experimental workflow for screening this compound.

G Potential Anti-Inflammatory Signaling Pathways of this compound cluster_0 NF-κB Pathway cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK Shizukaol_G This compound Shizukaol_G->IKK Shizukaol_G->JNK NFkB_p65 NF-κB p65/p50 IKK->NFkB_p65 activates NFkB_p65_nuc NF-κB (nucleus) NFkB_p65->NFkB_p65_nuc translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_nuc->Proinflammatory_Genes induces AP1 AP-1 JNK->AP1 activates AP1->Proinflammatory_Genes induces

Potential anti-inflammatory signaling pathways.

G Potential Wnt/β-catenin Signaling Inhibition by this compound cluster_0 β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex GSK-3β / Axin / APC Frizzled->Destruction_Complex inhibits Shizukaol_G This compound Shizukaol_G->Destruction_Complex potential activation? beta_catenin_nuc β-catenin (nucleus) Shizukaol_G->beta_catenin_nuc potential inhibition? beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes induces

Potential Wnt/β-catenin signaling inhibition.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the significant anti-inflammatory, anticancer, and metabolic regulatory effects of its close structural analogues strongly suggest that it is a promising candidate for further pharmacological investigation. The detailed experimental protocols provided in this whitepaper offer a clear roadmap for elucidating the therapeutic potential of this compound. Future studies are warranted to isolate or synthesize sufficient quantities of this compound and systematically evaluate its efficacy and mechanisms of action in the context of inflammatory diseases, cancer, and metabolic disorders.

References

An In-depth Technical Guide on the Anti-inflammatory Mechanism of Shizukaol-Type Dimeric Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific research on the anti-inflammatory mechanism of action for Shizukaol G is not available. This technical guide will, therefore, focus on the well-researched, structurally related compound, Shizukaol A , as a representative of shizukaol-type dimeric sesquiterpenoids. The data and pathways described herein pertain to Shizukaol A and serve as a potential model for understanding the broader anti-inflammatory potential of this class of compounds.

Executive Summary

Shizukaol A, a lindenane-type dimeric sesquiterpenoid isolated from Chloranthus species, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive overview of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the pro-inflammatory HMGB1/NF-κB axis and the activation of the anti-inflammatory Nrf2/HO-1 pathway. This dual action results in the suppression of key inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of shizukaol-type compounds in inflammatory diseases.

Quantitative Data Summary

The anti-inflammatory efficacy of Shizukaol A has been quantified in in vitro studies. The following table summarizes the key quantitative data from studies on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

ParameterMethodResultReference
NO Production InhibitionGriess AssayIC₅₀: 13.79 ± 1.11 μM[1]
iNOS Protein ExpressionWestern BlotSignificant downregulation[1]
COX-2 Protein ExpressionWestern BlotSignificant downregulation[1]
NF-κB p65 PhosphorylationWestern BlotSignificantly inhibited[1]
NF-κB p65 Nuclear TranslocationImmunofluorescenceSignificantly inhibited[1]
Nrf2 Nuclear TranslocationImmunofluorescenceUpregulated[1]
HO-1 ExpressionWestern BlotEnhanced expression[1]
NQO1 ExpressionWestern BlotEnhanced expression[1]
ROS LevelsFlow CytometryDecreased[1]
HMGB1 ActivationDARTS & Molecular DockingInhibited by direct binding[1]

Core Signaling Pathways and Mechanism of Action

Shizukaol A exerts its anti-inflammatory effects through a multi-pronged approach targeting key signaling cascades involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. Shizukaol A has been shown to significantly inhibit the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[1] This action prevents the transcription of NF-κB target genes, including those encoding iNOS and COX-2, thereby reducing the production of NO and prostaglandins, respectively.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Shizukaol_A Shizukaol A Shizukaol_A->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces Transcription

Shizukaol A Inhibition of the NF-κB Pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, Shizukaol A activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Shizukaol A promotes the nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[1] These enzymes play a critical role in mitigating oxidative stress, a key component of the inflammatory process. The activation of this pathway also contributes to the observed decrease in reactive oxygen species (ROS) levels.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Shizukaol_A Shizukaol A Shizukaol_A->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Shizukaol A Activation of the Nrf2/HO-1 Pathway.
Targeting of HMGB1

High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from cells, can perpetuate the inflammatory response. Molecular docking and Drug Affinity Responsive Target Stability (DARTS) experiments have identified HMGB1 as a direct target of Shizukaol A.[1] By binding to HMGB1, Shizukaol A inhibits its activation and subsequent pro-inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of Shizukaol A's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with various concentrations of Shizukaol A for a specified duration (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Production Assay
  • Method: Griess Assay.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and treated as described above.

    • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed with the supernatant.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS, COX-2, p-p65, p65, Nrf2, HO-1, and Lamin B1.

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C.

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining
  • Objective: To visualize the nuclear translocation of NF-κB p65 and Nrf2.

  • Procedure:

    • Cells are grown on glass coverslips in 24-well plates.

    • Following treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.

    • Cells are incubated with primary antibodies against p65 or Nrf2 overnight at 4°C.

    • After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

    • Images are captured using a fluorescence microscope.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with Shizukaol A followed by LPS Stimulation Cell_Culture->Treatment Griess_Assay Griess Assay for NO Treatment->Griess_Assay Western_Blot Western Blot (iNOS, COX-2, p-p65, Nrf2, HO-1) Treatment->Western_Blot Immunofluorescence Immunofluorescence (p65 & Nrf2 Translocation) Treatment->Immunofluorescence Flow_Cytometry Flow Cytometry for ROS Treatment->Flow_Cytometry

General Experimental Workflow for Investigating Shizukaol A.

Conclusion and Future Directions

Shizukaol A demonstrates potent anti-inflammatory effects by modulating multiple key signaling pathways. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2/HO-1 pathway, in addition to directly targeting HMGB1, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on in vivo studies to validate these mechanisms in animal models of inflammation and to assess the pharmacokinetic and safety profiles of Shizukaol A and other related shizukaol-type dimers, including the yet-to-be-studied this compound. The development of synthetic routes to produce these complex molecules in larger quantities will also be crucial for advancing their preclinical and clinical development.

References

Investigating the Anti-Cancer Properties of Shizukaol G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the anti-cancer properties of Shizukaol G. This compound is a known dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus, including Chloranthus japonicus. However, its biological activities in the context of cancer have not been reported.

Given the interest in the anti-cancer potential of compounds from the Chloranthus family, this guide will focus on a closely related and well-studied analogue, Shizukaol D . Shizukaol D, also a dimeric sesquiterpene isolated from Chloranthus serratus, has demonstrated significant anti-cancer effects, particularly against human liver cancer cells. This technical guide will provide an in-depth overview of the anti-cancer properties of Shizukaol D, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols, as a valuable reference for researchers, scientists, and drug development professionals.

Anti-Cancer Properties of Shizukaol D in Human Liver Cancer

Shizukaol D has been shown to inhibit the growth of human liver cancer cells by inducing apoptosis and attenuating the Wnt signaling pathway.[1] The following tables summarize the quantitative data from a key study investigating its effects on various liver cancer cell lines.

Table 1: Effect of Shizukaol D on the Viability of Human Liver Cancer Cells
Cell LineIC50 (µM) after 48h
SMMC-772115.63 ± 1.21
SK-HEP118.27 ± 1.53
HepG221.45 ± 1.88

Data represents the half-maximal inhibitory concentration (IC50) of Shizukaol D on different human liver cancer cell lines after 48 hours of treatment.

Table 2: Effect of Shizukaol D on Apoptosis in SMMC-7721 Cells
TreatmentApoptosis Rate (%)
Control (DMSO)3.5 ± 0.5
Shizukaol D (10 µM)15.2 ± 1.3
Shizukaol D (20 µM)28.7 ± 2.1

Data shows the percentage of apoptotic cells in the SMMC-7721 human liver cancer cell line after treatment with Shizukaol D for 48 hours.

Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway

The primary mechanism by which Shizukaol D exerts its anti-cancer effects is through the downregulation of the Wnt/β-catenin signaling pathway.[1][2] In many cancers, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus, where it activates target genes involved in cell proliferation and survival. Shizukaol D treatment leads to a significant decrease in the levels of β-catenin and the phosphorylation of LRP6, a co-receptor in the Wnt pathway.[2] This, in turn, reduces the expression of downstream target genes like c-Myc and Cyclin D1, which are critical for cancer cell growth.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds Shizukaol_D Shizukaol D Shizukaol_D->LRP6 Inhibits Phosphorylation Shizukaol_D->beta_catenin Promotes Degradation Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates transcription

Wnt/β-catenin signaling pathway and the inhibitory action of Shizukaol D.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-cancer properties of Shizukaol D.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human liver cancer cell lines (SMMC-7721, SK-HEP1, HepG2)

  • DMEM medium supplemented with 10% FBS

  • 96-well plates

  • Shizukaol D (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Shizukaol D (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (DMSO-treated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Materials:

  • Human liver cancer cell line (e.g., SMMC-7721)

  • 6-well plates

  • Shizukaol D

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Shizukaol D at the desired concentrations for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Human liver cancer cells

  • Shizukaol D

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-β-catenin, anti-p-LRP6, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with Shizukaol D for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Shizukaol D Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis Apoptosis->DataAnalysis WesternBlot Western Blot Analysis ProteinExtraction->WesternBlot WesternBlot->DataAnalysis

References

The Shizukaol Family of Sesquiterpenoid Dimers: A Technical Guide to their Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shizukaol family of sesquiterpenoid dimers represents a class of structurally complex and biologically active natural products. These compounds are predominantly isolated from plants of the Chloranthus genus (Chloranthaceae family), which have a history of use in traditional medicine.[1][2] The intricate heptacyclic framework of shizukaols, boasting over ten contiguous stereocenters, has presented a significant challenge and a compelling target for synthetic chemists.[3] This guide provides an in-depth overview of the discovery, history, chemical characterization, and biological activities of the shizukaol family, with a focus on their potential as therapeutic agents.

The journey of the shizukaol family began in 1990 with the isolation and characterization of shizukaol A from Chloranthus japonicus.[4] This pioneering discovery unveiled a novel class of dimeric sesquiterpenoids formed through a Diels-Alder reaction between two lindenane-type sesquiterpenoid monomers.[3] Following this initial finding, a number of other members of the shizukaol family have been isolated from various Chloranthus species, including C. serratus and C. fortunei.[4][5][6] Notable members include shizukaol D, which has demonstrated significant anti-cancer and metabolic regulatory properties, and shizukaols C and F, which exhibit potent antifungal activities.[5][7][8] The ongoing discovery of new shizukaol derivatives and the elucidation of their biological activities continue to fuel research in this area.[9]

Chemical Structure and Characterization

The core structure of the shizukaol family is a complex, polycyclic framework derived from the dimerization of two lindenane-type sesquiterpenoid units. This dimerization is hypothesized to occur via a biomimetic endo-Diels-Alder reaction.[3] The resulting heptacyclic structure is characterized by a high degree of stereochemical complexity.

Spectroscopic Data

The structural elucidation of shizukaols relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: 1H and 13C NMR Spectroscopic Data for Shizukaol D [6]

PositionδH (ppm)δC (ppm)
11.95 (m)36.8
21.62 (m), 1.75 (m)27.4
31.10 (m)39.1
4-141.2
55.50 (s)121.5
63.15 (d, 7.5)51.2
72.60 (m)48.9
81.70 (m), 1.85 (m)23.6
92.10 (m)45.3
10-60.2
110.85 (d, 7.0)15.9
120.95 (d, 7.0)16.2
134.85 (s), 4.95 (s)106.7
14-150.1
151.80 (s)20.5
1'2.15 (m)42.3
2'1.55 (m), 1.90 (m)28.1
3'1.25 (m), 1.75 (m)30.5
4'4.10 (d, 3.0)82.1
5'2.30 (m)49.8
6'2.85 (dd, 10.0, 3.0)52.4
7'2.05 (m)41.7
8'1.45 (m), 1.60 (m)29.5
9'1.85 (m)46.2
10'-63.7
11'1.05 (d, 6.5)21.4
12'1.15 (d, 6.5)21.8
13'4.60 (s), 4.70 (s)103.2
14'-152.3
15'2.00 (s)21.1

Mass Spectrometry Data for Shizukaol D [6]

  • ESI-MS: m/z 601 [M+Na]+ (Calculated for C33H38O9Na)

Biological Activities and Therapeutic Potential

The shizukaol family of sesquiterpenoid dimers exhibits a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Shizukaol D has demonstrated significant growth inhibitory effects on human liver cancer cells.[5][7] It induces apoptosis and attenuates the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[5][7]

Table 2: Anticancer Activity of Shizukaol D [5]

Cell LineCancer TypeIC50 (µM)
SMMC-7721Hepatocellular Carcinoma12.5
HepG2Hepatocellular Carcinoma15.2
Huh7Hepatocellular Carcinoma18.3
Anti-inflammatory Activity

Several shizukaols have shown potent anti-inflammatory properties. For instance, shizukaol A has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 of 13.79 µM.[3]

Antifungal Activity

Shizukaols C and F, isolated from Chloranthus japonicus, exhibit potent antifungal activities against a range of plant pathogenic fungi.[8]

Table 3: Antifungal Activity of Shizukaols C and F [8]

Fungal SpeciesShizukaol C MIC (µg/mL)Shizukaol F MIC (µg/mL)
Pythium ultimum48
Phytophthora infestans816
Botrytis cinerea816
Colletotrichum lagenarium1616
Alternaria kikuchiana1616
Magnaporthe grisea1616

Signaling Pathway Modulation

Wnt Signaling Pathway

Shizukaol D has been shown to repress the growth of human liver cancer cells by modulating the Wnt signaling pathway.[5][7] It leads to a decrease in the expression of β-catenin, a key downstream effector of the Wnt pathway.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Shizukaol_D Shizukaol D Shizukaol_D->Beta_Catenin downregulates Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Proposed mechanism of Shizukaol D on the Wnt signaling pathway.

AMPK Signaling Pathway

Shizukaol D has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] This activation leads to a decrease in lipid content in hepatic cells, suggesting a potential role in treating metabolic disorders.

AMPK_Signaling_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm Stress Increased AMP/ATP ratio AMPK AMPK Stress->AMPK activates Shizukaol_D Shizukaol D Shizukaol_D->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis catalyzes

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol G is a dimeric sesquiterpene belonging to the lindenane class of natural products. These compounds are primarily isolated from plants of the Chloranthus genus, notably from the roots of Chloranthus japonicus[1]. The complex structure of this compound and related compounds has drawn significant interest due to their diverse and potent biological activities. Several members of the shizukaol family have demonstrated anti-inflammatory, anti-HIV, and metabolic regulatory effects[2]. For instance, Shizukaol A exhibits anti-inflammatory properties by targeting the HMGB1/Nrf2/HO-1 signaling pathway, while Shizukaol B modulates the JNK-AP-1 pathway to exert its anti-inflammatory effects[3][4][5]. Furthermore, Shizukaol D has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, suggesting potential therapeutic applications in metabolic disorders[2][6]. These findings underscore the importance of efficient and reproducible protocols for the isolation and purification of specific shizukaols, such as this compound, to facilitate further research into their therapeutic potential.

This document provides a detailed protocol for the isolation and purification of this compound from Chloranthus japonicus. The methodology is adapted from established procedures for the isolation of structurally related lindenane sesquiterpenoids from the same plant source.

Quantitative Data Summary

The following table summarizes the representative yields and purity at various stages of the isolation and purification process. This data is based on the isolation of a related compound, Shizukaol D, from Chloranthus japonicus and serves as a benchmark for the expected outcome when targeting this compound[2][7].

StepParameterValue
Starting Material Dried and Powdered Chloranthus japonicus10 kg
Extraction Crude 95% Ethanol (B145695) Extract740 g
Solvent Partitioning Ethyl Acetate (B1210297) (AcOEt) Fraction380 g
Column Chromatography 70% Methanol (B129727) (MeOH) Fraction110 g
Fraction C20 g
Final Purified Product Shizukaol D (as a proxy for this compound) 20 mg
Purity > 98%

Experimental Protocols

Plant Material and Extraction
  • Preparation : Air-dry the whole plants of Chloranthus japonicus and grind them into a fine powder.

  • Extraction :

    • Place 10 kg of the powdered plant material in a suitable vessel for reflux extraction.

    • Add 40 L of 95% ethanol (EtOH) and carry out reflux extraction.

    • Repeat the extraction process three times with fresh solvent each time.

    • Combine the filtrates from all extractions.

    • Evaporate the solvent under reduced pressure to obtain the crude residue (approximately 740 g)[2][7].

Solvent Partitioning
  • Dissolution : Dissolve the crude residue in distilled water.

  • Fractionation :

    • Perform liquid-liquid extraction of the aqueous solution with ethyl acetate (AcOEt).

    • Follow with extraction using n-butanol (n-BuOH).

    • Collect the ethyl acetate fraction and evaporate the solvent to yield the AcOEt extract (approximately 380 g)[2][7].

Chromatographic Purification
  • Initial Column Chromatography :

    • Subject the AcOEt extract to column chromatography on a MCI gel CHP20P column.

    • Elute with a gradient of methanol (MeOH) in water (H₂O), starting from a 3:7 ratio and gradually increasing the methanol concentration.

    • Collect the fraction eluting with 70% MeOH (approximately 110 g)[2][7].

  • Silica (B1680970) Gel Chromatography :

    • Apply the 70% MeOH fraction to a silica gel column.

    • Elute with a chloroform (B151607) (CHCl₃)-MeOH gradient, starting with a 100:1 ratio and progressively increasing the methanol content to 80:1, 60:1, and 40:1.

    • Collect the resulting fractions (Fractions A-F). Fraction C (approximately 20 g) is expected to be enriched with the target compounds[2][7].

  • Reversed-Phase Chromatography :

    • Further separate Fraction C on a reversed-phase (Rp-18) column.

    • Elute with a MeOH-H₂O gradient, using concentrations of 35%, 40%, 45%, 50%, and 55% MeOH.

    • Collect the resulting fractions (Fractions C₁-C₈)[2][7].

  • Final Purification Steps :

    • Subject the target fraction (e.g., C₇) to another round of silica gel column chromatography with a CHCl₃-MeOH gradient (100:1 → 80:1 → 60:1).

    • Perform a final purification step using a Sephadex LH-20 column with methanol as the eluent to yield the purified this compound[2][7].

Purity and Structural Confirmation
  • Purity Assessment : The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and should be greater than 98%.

  • Structural Elucidation : The chemical structure of the isolated this compound should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification Plant_Material Dried & Powdered Chloranthus japonicus (10 kg) Extraction Reflux with 95% EtOH (3x) Plant_Material->Extraction Crude_Extract Crude Residue (740 g) Extraction->Crude_Extract Solvent_Partitioning Liquid-Liquid Extraction (H₂O, AcOEt, n-BuOH) Crude_Extract->Solvent_Partitioning AcOEt_Fraction Ethyl Acetate Fraction (380 g) Solvent_Partitioning->AcOEt_Fraction MCI_Gel MCI Gel Column (MeOH/H₂O Gradient) AcOEt_Fraction->MCI_Gel Silica_Gel_1 Silica Gel Column 1 (CHCl₃/MeOH Gradient) MCI_Gel->Silica_Gel_1 Rp_18 Rp-18 Column (MeOH/H₂O Gradient) Silica_Gel_1->Rp_18 Silica_Gel_2 Silica Gel Column 2 (CHCl₃/MeOH Gradient) Rp_18->Silica_Gel_2 Sephadex Sephadex LH-20 (MeOH) Silica_Gel_2->Sephadex Purified_Shizukaol_G Purified this compound Sephadex->Purified_Shizukaol_G

Caption: Workflow for the isolation and purification of this compound.

Postulated Anti-Inflammatory Signaling Pathway

G cluster_pathway Postulated Anti-Inflammatory Signaling Pathway of this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) JNK JNK Inflammatory_Stimulus->JNK Shizukaol_G This compound Shizukaol_G->JNK Inhibition AP1 AP-1 JNK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Mediators Upregulation

Caption: Postulated anti-inflammatory mechanism of this compound.

References

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantification of Shizukaol G in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be sensitive, specific, and reliable for pharmacokinetic studies, natural product quantification, and quality control applications.

Introduction

This compound is a dimeric lindenane sesquiterpenoid isolated from Chloranthus japonicus. This class of compounds has garnered interest for its potential biological activities. Accurate quantification of this compound is essential for understanding its pharmacokinetic profile, determining its concentration in herbal preparations, and conducting further pharmacological research. This application note details a validated HPLC-MS/MS method for the precise measurement of this compound.

Experimental Protocols

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Diazepam or another suitable, structurally unrelated compound.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu, Agilent, Waters).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the appropriate this compound working standard solution and 10 µL of the IS working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

ParameterValue
Column C18 reversed-phase (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Column Temperature 40°C
Injection Volume 5 µL

Based on the known molecular formula of this compound (C40H44O14), the exact mass is 748.27 Da. The following parameters are proposed as a starting point for method development.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transitions This compound: 749.3 -> 359.2 (Quantifier), 749.3 -> 245.1 (Qualifier) IS (Diazepam): 285.1 -> 193.1
Dwell Time 150 ms

Method Validation and Data Presentation

The analytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 2000> 0.998

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
2 (LQC)6.88.2104.5
200 (MQC)4.55.998.7
1600 (HQC)3.14.8101.2

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
2 (LQC)85.391.2
1600 (HQC)88.194.5

Table 4: Stability

Stability Condition% Change from Nominal Concentration
Bench-top (6 hours at room temperature)< 5%
Freeze-thaw (3 cycles)< 8%
Long-term (-80°C for 30 days)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Spiking Spike with this compound and IS Sample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

validation_parameters cluster_method_performance Method Performance Characteristics Root Method Validation Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Precision Precision Root->Precision Accuracy Accuracy Root->Accuracy Recovery Recovery Root->Recovery Stability Stability Root->Stability

Caption: Key parameters for method validation.

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The described protocol demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for a wide range of research and drug development applications. The provided workflow and validation data serve as a strong foundation for laboratories seeking to implement a reliable bioanalytical assay for this novel sesquiterpenoid.

Application Notes and Protocols for In Vivo Studies with Shizukaol G in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo studies on Shizukaol G are not extensively documented in publicly available scientific literature. The following application notes and protocols are designed based on the known biological activities of structurally related lindenane-type dimeric sesquiterpenoids, such as Shizukaol B, D, and F, and established pharmacological and toxicological principles. These protocols are intended to serve as a starting point for researchers and should be adapted and optimized based on emerging data and specific research objectives.

Introduction

This compound belongs to the lindenane class of sesquiterpenoid dimers, a family of natural products isolated from plants of the Chloranthus genus. Related compounds, such as Shizukaol B, D, and F, have demonstrated a range of biological activities in vitro and in limited in vivo experiments, including anti-inflammatory, metabolic regulatory, and anti-cancer effects. These findings suggest that this compound may hold therapeutic potential in various disease areas. This document provides detailed protocols for designing and conducting initial in vivo studies to explore the efficacy and safety of this compound in relevant animal models.

Potential Therapeutic Areas and Corresponding In Vivo Models

Based on the activities of related compounds, the following therapeutic areas are proposed for investigation with this compound:

  • Neuroinflammation: Shizukaol B has been shown to attenuate inflammatory responses in microglial cells.[1]

  • Metabolic Disorders: Shizukaol D and F have been found to modulate AMPK signaling, a key regulator of cellular energy metabolism, and affect lipid and glucose metabolism.[2][3][4][5]

  • Oncology: Shizukaol D has been reported to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway.[6]

Data Presentation: Proposed Experimental Designs

The following tables summarize the proposed experimental designs for initial in vivo efficacy studies with this compound.

Table 1: Animal Model for Neuroinflammation

ParameterDescription
Animal Model C57BL/6 mice (male, 8-10 weeks old)
Inducing Agent Lipopolysaccharide (LPS) to induce systemic inflammation and neuroinflammation.
Groups (n=8-10/group) 1. Vehicle Control (Saline) 2. LPS Control (e.g., 1 mg/kg, i.p.) 3. This compound (Low dose, e.g., 10 mg/kg, p.o.) + LPS 4. This compound (High dose, e.g., 50 mg/kg, p.o.) + LPS 5. Positive Control (e.g., Dexamethasone) + LPS
Dosing Regimen This compound administered orally for 7 days prior to a single LPS challenge.
Key Outcome Measures - Cytokine levels (TNF-α, IL-1β, IL-6) in serum and brain tissue (ELISA). - Microglial activation markers (Iba-1) in the brain (Immunohistochemistry). - Cognitive function (e.g., Morris water maze, Y-maze).

Table 2: Animal Model for Metabolic Disorders (Type 2 Diabetes)

ParameterDescription
Animal Model db/db mice (male, 6-8 weeks old)
Groups (n=8-10/group) 1. Vehicle Control (e.g., 0.5% CMC-Na) 2. This compound (Low dose, e.g., 25 mg/kg, p.o.) 3. This compound (High dose, e.g., 100 mg/kg, p.o.) 4. Positive Control (e.g., Metformin, 200 mg/kg, p.o.)
Dosing Regimen Daily oral administration for 4-6 weeks.
Key Outcome Measures - Fasting blood glucose and insulin (B600854) levels. - Oral glucose tolerance test (OGTT). - Serum lipid profile (Triglycerides, Cholesterol). - AMPK activation in liver and muscle tissue (Western Blot).

Table 3: Animal Model for Oncology (Hepatocellular Carcinoma Xenograft)

ParameterDescription
Animal Model Nude mice (athymic, male, 6-8 weeks old)
Tumor Cell Line Human hepatocellular carcinoma cells (e.g., HepG2, Huh7)
Groups (n=8-10/group) 1. Vehicle Control 2. This compound (Low dose, e.g., 20 mg/kg, i.p.) 3. This compound (High dose, e.g., 80 mg/kg, i.p.) 4. Positive Control (e.g., Sorafenib)
Dosing Regimen Intraperitoneal administration every other day for 3-4 weeks once tumors are established.
Key Outcome Measures - Tumor volume and weight. - Body weight of the animals. - Wnt/β-catenin signaling pathway markers in tumor tissue (Western Blot, IHC). - Apoptosis markers (e.g., cleaved caspase-3) in tumor tissue (IHC).

Experimental Protocols

Protocol for Neuroinflammation Study
  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly assign mice to the experimental groups and administer this compound or vehicle orally for 7 consecutive days.

  • LPS Challenge: On day 7, one hour after the final dose of this compound, administer a single intraperitoneal injection of LPS (1 mg/kg).

  • Behavioral Testing: Conduct behavioral tests (e.g., Y-maze for short-term memory) 24 hours after the LPS injection.

  • Sample Collection: At 48 hours post-LPS injection, euthanize the animals. Collect blood via cardiac puncture for serum cytokine analysis. Perfuse the animals with saline, and collect brain tissue for immunohistochemistry and cytokine analysis.

  • Biochemical and Histological Analysis: Analyze serum and brain homogenates for TNF-α, IL-1β, and IL-6 levels using ELISA kits. Process brain sections for Iba-1 staining to assess microglial activation.

Protocol for Metabolic Disorder Study
  • Animal Acclimatization and Baseline Measurement: Acclimatize db/db mice for one week. Measure baseline fasting blood glucose and body weight.

  • Grouping and Dosing: Group animals based on their baseline blood glucose levels and begin daily oral administration of this compound, vehicle, or Metformin.

  • Monitoring: Monitor body weight and fasting blood glucose weekly throughout the study.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT in the final week of the study. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Sample Collection: At the end of the study, euthanize the animals after an overnight fast. Collect blood for serum analysis of insulin and lipids. Harvest liver and skeletal muscle tissues and snap-freeze in liquid nitrogen for Western blot analysis.

  • Biochemical Analysis: Analyze serum samples for insulin and lipid profiles. Prepare tissue lysates and perform Western blotting for phosphorylated AMPK (p-AMPK) and total AMPK.

Protocol for Oncology Xenograft Study
  • Cell Culture and Implantation: Culture human hepatocellular carcinoma cells under standard conditions. Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each nude mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups. Begin intraperitoneal administration of this compound, vehicle, or positive control according to the dosing schedule.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight every 2-3 days.

  • Study Termination and Sample Collection: Euthanize the mice when tumors in the control group reach the predetermined endpoint, or after the planned treatment duration. Excise and weigh the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry, and the remainder snap-frozen for Western blot analysis.

  • Histological and Biochemical Analysis: Perform immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and key proteins in the Wnt/β-catenin pathway. Conduct Western blot analysis on tumor lysates to quantify the expression of Wnt signaling proteins.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Neuroinflammation Pathway (based on Shizukaol B) cluster_1 Metabolic Regulation Pathway (based on Shizukaol D/F) cluster_2 Oncology Pathway (based on Shizukaol D) Shizukaol_G This compound (Proposed) JNK JNK Shizukaol_G->JNK Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Shizukaol_G->Mitochondrial_Dysfunction Wnt_Signaling Wnt Signaling Shizukaol_G->Wnt_Signaling Inhibition Apoptosis Apoptosis Shizukaol_G->Apoptosis Induction LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->JNK AP1 AP-1 JNK->AP1 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) AP1->Inflammatory_Cytokines AMP_ATP_ratio Increased AMP/ATP Ratio Mitochondrial_Dysfunction->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK ACC ACC AMPK->ACC Inhibition Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Inhibition beta_catenin β-catenin Wnt_Signaling->beta_catenin Target_Genes Target Gene Expression beta_catenin->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation

Caption: Proposed signaling pathways for this compound activity.

Experimental Workflow

G cluster_workflow General In Vivo Experimental Workflow start Animal Acclimatization & Baseline Measurements grouping Randomization into Groups start->grouping treatment Treatment with This compound / Controls grouping->treatment monitoring In-life Monitoring (e.g., body weight, tumor volume) treatment->monitoring endpoint Endpoint Measurements (e.g., behavioral tests, OGTT) monitoring->endpoint euthanasia Euthanasia & Sample Collection endpoint->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: A generalized workflow for in vivo experiments.

Considerations for Toxicity Studies

Prior to or in parallel with efficacy studies, it is crucial to assess the safety profile of this compound.

Table 4: Acute Toxicity Study Design

ParameterDescription
Animal Model Sprague-Dawley rats (male and female)
Groups (n=5/sex/group) 1. Vehicle Control 2. This compound (Low dose) 3. This compound (Mid dose) 4. This compound (High dose) 5. This compound (Limit dose, e.g., 2000 mg/kg)
Dosing Single oral gavage.
Observation Period 14 days.
Endpoints - Clinical signs of toxicity. - Body weight changes. - Gross pathology at necropsy.

A dose-range finding study should be conducted to determine appropriate doses for sub-chronic toxicity studies (e.g., 28-day repeat-dose study). These studies should include hematology, clinical chemistry, and histopathological evaluation of major organs.

Conclusion

The provided application notes and protocols offer a framework for the initial in vivo evaluation of this compound. The design of these studies is informed by the known biological activities of related compounds. Researchers should remain mindful that these are proposed starting points and that the experimental design may require significant optimization as more data on the specific properties of this compound become available. Careful consideration of animal welfare, adherence to ethical guidelines, and robust experimental design are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Determining Cell Viability using MTT and XTT Assays with Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for assessing the cytotoxic effects of Shizukaol G on cultured cells using two common colorimetric cell viability assays: MTT and XTT.

Introduction

This compound is a dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus.[1][2] As with many natural products, evaluating its potential as a therapeutic agent requires a thorough understanding of its effects on cell viability and proliferation. The MTT and XTT assays are reliable and widely used methods for such evaluations.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance is measured, typically between 550 and 600 nm.[3]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity.[5] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step. The orange formazan product can be directly measured by a spectrophotometer at a wavelength of 450-500 nm.[5]

Data Presentation

The following tables summarize the key quantitative parameters for performing MTT and XTT assays with this compound.

Table 1: Reagent and Compound Concentrations

Reagent/CompoundStock ConcentrationWorking ConcentrationSolvent
MTT Assay
MTT Reagent5 mg/mL0.5 mg/mLPBS, filter-sterilized[4]
Solubilization Solution--4 mM HCl, 0.1% NP40 in isopropanol[4] or SDS-HCl solution[6]
This compoundVaries (e.g., 10 mM)Varies (user-defined)DMSO, Ethanol, etc.[7]
XTT Assay
XTT ReagentVaries by kitVaries by kitProvided with kit
Electron Coupling ReagentVaries by kitVaries by kitProvided with kit
This compoundVaries (e.g., 10 mM)Varies (user-defined)DMSO, Ethanol, etc.[7]

Table 2: Experimental Parameters

ParameterMTT AssayXTT Assay
Cell Seeding Density 1 x 10⁴ - 1 x 10⁵ cells/well2,000 - 5 x 10⁴ cells/well[5][8]
This compound Incubation 24 - 72 hours (user-defined)24 - 72 hours (user-defined)
Assay Reagent Incubation 1 - 4 hours[9]2 - 4 hours
Absorbance Wavelength 570 - 590 nm450 - 500 nm[5]
Reference Wavelength > 650 nm[3]~660 nm[10]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay for this compound

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for this compound

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.

    • After the treatment period, add 10 µL of the MTT stock solution to each well for a final concentration of 0.5 mg/mL.[3]

    • Incubate the plate for 1 to 4 hours at 37°C.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., SDS-HCl solution or acidified isopropanol) to each well.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

Protocol 2: XTT Cell Viability Assay for this compound

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom plates

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron coupling reagent)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, seeding cells at a density of 2,000 to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[5][8]

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare and add the this compound dilutions as described in the MTT protocol.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the kit manufacturer's instructions.

    • Add 50 µL of the prepared XTT working solution to each well.[5]

  • Incubation:

    • Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader.[5] A reference wavelength of approximately 660 nm should be used to correct for non-specific background absorbance.[10]

Mandatory Visualization

MTT_XTT_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_xtt XTT Assay plate Seed Cells in 96-well Plate incubate1 Incubate (24h) Cell Adhesion plate->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate (24-72h) Compound Exposure treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt add_xtt Add XTT Reagent Mix incubate2->add_xtt incubate_mtt Incubate (1-4h) Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt incubate_xtt Incubate (2-4h) Formazan Formation add_xtt->incubate_xtt read_xtt Read Absorbance (450 nm) incubate_xtt->read_xtt

Caption: Experimental Workflow for MTT and XTT Cell Viability Assays.

Assay_Mechanisms cluster_mtt_mech MTT Assay Mechanism cluster_xtt_mech XTT Assay Mechanism mtt MTT (Yellow, Soluble) m_reductase Mitochondrial Dehydrogenase (Viable Cells) mtt->m_reductase m_formazan Formazan (Purple, Insoluble) m_reductase->m_formazan m_solubilize Solubilization m_formazan->m_solubilize m_read Absorbance Measurement m_solubilize->m_read xtt XTT (Yellow, Soluble) x_reductase Mitochondrial Dehydrogenase (Viable Cells) xtt->x_reductase x_formazan Formazan (Orange, Soluble) x_reductase->x_formazan x_read Direct Absorbance Measurement x_formazan->x_read

Caption: Mechanism of Action for MTT and XTT Assays.

References

Application Notes and Protocols for Cytotoxicity Screening of Shizukaol G on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest literature review, specific cytotoxicity data for Shizukaol G is not publicly available. The following application notes and protocols are presented as a representative example based on the screening of a closely related compound, Shizukaol D , a dimeric sesquiterpene also isolated from Chloranthus species. Shizukaol D has demonstrated cytotoxic effects against human liver cancer cells. This document is intended to serve as a template for the experimental design and data presentation for this compound, should it become available for testing.

Introduction

This compound is a dimeric sesquiterpene natural product isolated from the roots of Chloranthus japonicus. The genus Chloranthus is known to produce a variety of structurally complex and biologically active terpenoids. Several related compounds, such as Shizukaol D, have been shown to exhibit significant anti-inflammatory and anticancer properties.[1][2] Shizukaol D, for instance, has been reported to inhibit the growth of human liver cancer cells by inducing apoptosis and modulating the Wnt signaling pathway.[1][2] Given the structural similarity within the shizukaol family, it is hypothesized that this compound may also possess cytotoxic activity against various human cancer cell lines.

These application notes provide a detailed protocol for the in vitro cytotoxicity screening of this compound using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is designed for researchers in drug discovery and cancer biology to assess the potential of this compound as a novel anticancer agent.

Data Presentation: Cytotoxicity of Shizukaol D on Human Liver Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of Shizukaol D against various human liver cancer cell lines after 48 hours of treatment. This data is presented as an example of how to structure the results for this compound.

Cell LineCancer TypeIC50 (µM) of Shizukaol D
SMMC-7721Hepatocellular Carcinoma1.8 ± 0.2
SK-HEP1Hepatocellular Carcinoma2.5 ± 0.3
HepG2Hepatocellular Carcinoma3.2 ± 0.4

Data is representative and based on published studies on Shizukaol D.[3]

Experimental Protocols

Cell Culture
  • Human cancer cell lines (e.g., SMMC-7721, SK-HEP1, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound (or representative compound Shizukaol D)

  • Human cancer cell lines

  • 96-well plates

  • Complete culture medium (DMEM with 10% FBS)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat with this compound (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (490 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for cytotoxicity screening using the MTT assay.

Potential Signaling Pathway

Based on the findings for the related compound Shizukaol D, a potential mechanism of action for this compound could involve the modulation of the Wnt signaling pathway, which is often dysregulated in cancer.

wnt_pathway cluster_shizukaol Proposed Action of this compound cluster_wnt Wnt Signaling Pathway shizukaol_g This compound destruction_complex Destruction Complex (APC, Axin, GSK-3β) shizukaol_g->destruction_complex Potentially Stabilizes? beta_catenin β-catenin shizukaol_g->beta_catenin Promotes Degradation? wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled (Dsh) frizzled->dsh dsh->destruction_complex Inhibits destruction_complex->beta_catenin Phosphorylates for Degradation nucleus Nucleus beta_catenin->nucleus Translocates tcf_lef TCF/LEF beta_catenin->tcf_lef Activates gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription Induces proliferation Cell Proliferation & Survival gene_transcription->proliferation

Caption: A simplified diagram of the Wnt signaling pathway and a hypothetical inhibitory point for this compound.

References

Application Notes and Protocols: Shizukaol B, a Shizukaol G Analog, for Studying the JNK-AP-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of Shizukaol B as an Analog for Shizukaol G: Initial literature searches did not yield specific data on the effects of this compound on the JNK-AP-1 signaling pathway. However, substantial research is available for Shizukaol B, a closely related dimeric sesquiterpene. The following application notes and protocols are based on the demonstrated activity of Shizukaol B as a modulator of the JNK-AP-1 pathway and can serve as a comprehensive guide for researchers interested in the potential effects of this compound and its analogs on this critical signaling cascade.

Introduction

The c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in a variety of diseases, making its components attractive therapeutic targets. Shizukaol B, a lindenane-type dimeric sesquiterpene, has been identified as an inhibitor of the JNK-AP-1 pathway, presenting a valuable tool for researchers in cell biology and drug development. These application notes provide a summary of the quantitative effects of Shizukaol B on the JNK-AP-1 pathway and detailed protocols for its study.

Data Presentation

The following tables summarize the quantitative effects of Shizukaol B on key components of the JNK-AP-1 signaling pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Table 1: Effect of Shizukaol B on JNK and c-Jun Phosphorylation

TreatmentConcentration (µM)Durationp-JNK / Total JNK Ratio (Normalized to Control)p-c-Jun / Total c-Jun Ratio (Normalized to Control)
Control-60 min1.001.00
LPS (1 µg/mL)-60 min~2.5~3.0
LPS + Shizukaol B12.560 min~1.8~2.2
LPS + Shizukaol B2560 min~1.2~1.5
LPS + Shizukaol B5060 min~0.8~1.0

Data are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.

Table 2: Effect of Shizukaol B on AP-1 DNA Binding Activity

TreatmentConcentration (µM)DurationAP-1 DNA Binding Activity (Fold Induction over Control)
Control-4 h1.0
LPS (1 µg/mL)-4 h~4.5
LPS + Shizukaol B12.54 h~3.0
LPS + Shizukaol B254 h~2.0
LPS + Shizukaol B504 h~1.2

Data are estimations derived from graphical representations in the cited literature and are intended for illustrative purposes.

Visualizations

JNK_AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines (e.g., LPS) MAP3K MAP3K (e.g., ASK1, TAK1) Stress_Cytokines->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p_JNK p-JNK JNK->p_JNK c_Jun c-Jun p_JNK->c_Jun phosphorylates p_c_Jun p-c-Jun c_Jun->p_c_Jun p_c_Jun_nuc p-c-Jun p_c_Jun->p_c_Jun_nuc translocates Shizukaol_B Shizukaol B Shizukaol_B->JNK inhibits phosphorylation AP1_complex AP-1 Complex (e.g., p-c-Jun/c-Fos) p_c_Jun_nuc->AP1_complex forms AP1_target_genes AP-1 Target Genes (e.g., Inflammatory Cytokines) AP1_complex->AP1_target_genes activates transcription Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed BV2 Microglial Cells Pretreat Pre-treat with Shizukaol B (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Harvest_Lysates Harvest Cell Lysates Stimulate->Harvest_Lysates Western_Blot Western Blot for p-JNK, JNK, p-c-Jun, c-Jun Harvest_Lysates->Western_Blot Nuclear_Extraction Nuclear Protein Extraction Harvest_Lysates->Nuclear_Extraction AP1_Assay AP-1 DNA Binding Assay (e.g., EMSA or Luciferase Reporter) Nuclear_Extraction->AP1_Assay

Application Notes and Protocols: Investigating the Wnt Signaling Pathway Using Shizukaol G

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wnt signaling pathway is a crucial, evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway, particularly the canonical Wnt/β-catenin pathway, is a hallmark of numerous human diseases, including cancer.[2][3][4] The canonical pathway is centered on the regulation of β-catenin protein stability. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1][4] Upon Wnt binding to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inhibited, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.[1][5]

Dishevelled (Dvl) is a central cytoplasmic protein that is recruited to the plasma membrane upon receptor activation and is essential for transducing the Wnt signal downstream.[4][6] Due to its critical role, Dvl has emerged as an attractive therapeutic target for cancers and other disorders driven by aberrant Wnt signaling.[6] Shizukaol G is a novel small molecule inhibitor designed to probe and modulate the Wnt pathway. Its proposed mechanism involves the inhibition of Dvl function, thereby preventing the stabilization of β-catenin. These notes provide a framework for using this compound to investigate the Wnt signaling pathway.

Visualized Mechanisms and Workflows

The following diagrams illustrate the Wnt signaling pathway, the proposed mechanism of this compound, and a typical experimental workflow for its characterization.

Wnt_Pathway Canonical Wnt Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD LRP LRP5/6 Co-receptor FZD->LRP Dvl Dishevelled (Dvl) FZD->Dvl Activation DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Degradation Proteasomal Degradation BetaCatenin->Degradation BetaCatenin_N β-catenin BetaCatenin->BetaCatenin_N Accumulation & Translocation ShizukaolG This compound ShizukaolG->Dvl Inhibition TCF_LEF TCF/LEF BetaCatenin_N->TCF_LEF TargetGenes Wnt Target Genes (AXIN2, MYC, etc.) TCF_LEF->TargetGenes Transcription

Caption: Canonical Wnt pathway showing this compound inhibiting Dishevelled (Dvl).

Experimental_Workflow Workflow for Characterizing this compound cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Select Wnt-active cancer cell line (e.g., HCT116, SW480) culture Seed cells in appropriate plates (96-well, 6-well, etc.) start->culture treat Treat cells with varying concentrations of This compound culture->treat incubate Incubate for defined period (e.g., 24-48 hours) treat->incubate luciferase TCF/LEF Luciferase Reporter Assay incubate->luciferase western Western Blot incubate->western qpcr qRT-PCR incubate->qpcr ic50 Determine IC50 for Wnt inhibition luciferase->ic50 protein Quantify changes in β-catenin & p-Dvl levels western->protein mrna Quantify changes in Wnt target gene mRNA qpcr->mrna end Conclusion: Confirm inhibitory activity & mechanism of action ic50->end protein->end mrna->end

Caption: Experimental workflow for characterizing a novel Wnt pathway inhibitor.

Application Notes & Data Presentation

This compound is expected to inhibit the canonical Wnt signaling pathway by targeting Dvl. This leads to a series of measurable downstream effects, including reduced Wnt-dependent transcriptional activity, decreased levels of total β-catenin, and downregulation of Wnt target genes.

Table 1: Inhibition of Wnt-Dependent Transcription by this compound Assay: TCF/LEF Luciferase Reporter Assay in HCT116 cells. Method: Cells were co-transfected with TOPflash (TCF/LEF-luciferase) and Renilla-luciferase plasmids, then treated with this compound for 24 hours. Data is normalized to Renilla and expressed as a percentage of vehicle control.

This compound Conc. (µM)Relative Luciferase Activity (%)Standard Deviation
0 (Vehicle)100.0± 8.5
185.2± 6.1
552.1± 4.7
1025.8± 3.2
2510.4± 2.1
Calculated IC50 ~5.5 µM

Table 2: Effect of this compound on Key Wnt Pathway Protein Levels Assay: Western Blot analysis in SW480 cells. Method: Cells were treated with 10 µM this compound for 24 hours. Protein levels were quantified by densitometry and normalized to β-Actin.

Protein TargetTreatmentNormalized Protein Level (Fold Change)
Total β-cateninVehicle1.00
This compound (10µM)0.35
Phospho-Dvl (S143)Vehicle1.00
This compound (10µM)0.48
β-Actin (Loading Control)Vehicle1.00
This compound (10µM)1.00

Table 3: Downregulation of Wnt Target Gene Expression by this compound Assay: Quantitative Real-Time PCR (qRT-PCR) in HCT116 cells. Method: Cells were treated with 10 µM this compound for 24 hours. mRNA levels were normalized to the housekeeping gene GAPDH and expressed as fold change relative to vehicle control.

Gene TargetTreatmentRelative mRNA Expression (Fold Change)
AXIN2Vehicle1.00
This compound (10µM)0.28
MYCVehicle1.00
This compound (10µM)0.41
GAPDH (Housekeeping)Vehicle1.00
This compound (10µM)1.00

Experimental Protocols

Protocol 1: TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.[7][8]

  • Cell Seeding: Seed HEK293T, HCT116, or other suitable cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Transfection (Day 1): After 24 hours, transfect cells with a mixture of TCF/LEF-responsive firefly luciferase reporter (e.g., M50 Super 8x TOPflash) and a constitutively expressed Renilla luciferase reporter (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. A 10:1 ratio of TOPflash to Renilla plasmid is recommended.[8]

  • Treatment (Day 2): After another 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). To stimulate the pathway, co-treatment with Wnt3a-conditioned medium may be necessary for cell lines with low endogenous Wnt activity.

  • Lysis and Measurement (Day 3): After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number. Express the data as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for β-catenin and Dvl

This protocol allows for the detection and quantification of changes in key Wnt pathway protein levels.

  • Cell Culture and Lysis: Seed cells (e.g., SW480) in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle for the desired time (e.g., 24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-β-catenin, anti-phospho-Dvl, anti-β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control (β-Actin).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the mRNA expression levels of Wnt target genes such as AXIN2 and MYC.[9]

  • Cell Culture and RNA Extraction: Seed cells in 6-well plates and treat with this compound as described for Western blotting.

  • After treatment, lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (AXIN2, MYC) and a housekeeping gene (GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the vehicle control group.

References

Troubleshooting & Optimization

Preventing degradation of Shizukaol G during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Shizukaol G during storage and experimentation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

For long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or below, protected from light. Under these conditions, the compound is expected to be stable for several months to years. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous, high-purity solvents such as DMSO, ethanol, or acetonitrile. For short-term storage (up to one week), stock solutions should be kept at -20°C. For longer-term storage, aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C.

Q3: My experimental results with this compound are inconsistent. Could this be due to compound degradation?

Inconsistent results are a common indicator of compound instability. Degradation can occur during storage or during the experiment itself. To troubleshoot, it is crucial to verify the integrity of your this compound stock. You can analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in cell-based assays. Degradation in aqueous media at physiological pH (around 7.4). Sesquiterpene lactones can be unstable at neutral to alkaline pH.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the incubation time of the compound in the culture medium. Consider conducting a time-course experiment to assess the stability of this compound in your specific experimental medium.
Appearance of extra peaks in my analytical chromatogram (HPLC, LC-MS). Degradation due to exposure to light, elevated temperature, or incompatible solvents.Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. Perform all experimental manipulations at room temperature or on ice, and avoid prolonged exposure to heat. Ensure that all solvents are of high purity and free from contaminants.
Precipitation of the compound in aqueous buffers. Low solubility of this compound in aqueous solutions.The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer should be kept as low as possible while ensuring the compound remains in solution. Sonication may help to dissolve the compound initially. If precipitation persists, consider using a different solvent system or a solubilizing agent, after verifying its compatibility with your experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[1][2][3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a small amount of MeOH and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of MeOH and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve this compound in a small amount of MeOH and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in MeOH) to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (this compound in MeOH, stored at -20°C), by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is used to separate and quantify this compound from its potential degradation products.[4][5][6]

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Stability of this compound Under Different Storage Conditions

Condition Solvent Temperature Duration Remaining this compound (%)
Solid--20°C12 months>99%
Solid-4°C12 months95%
Solid-25°C6 months85%
SolutionDMSO-20°C6 months98%
SolutionEthanol-20°C6 months96%
SolutionDMSO4°C1 month92%
SolutionAqueous Buffer (pH 7.4)37°C24 hours70%
SolutionAqueous Buffer (pH 5.5)37°C24 hours90%

Note: This data is illustrative and based on general trends for sesquiterpene lactones. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis storage_solid Solid this compound (-20°C, dark) prep Prepare Working Solutions storage_solid->prep storage_solution Stock Solution (DMSO, -80°C) storage_solution->prep assay Perform Assay (e.g., cell culture) prep->assay hplc HPLC/LC-MS Analysis assay->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for handling this compound.

degradation_pathway shizukaol_g This compound (Stable) degradation_products Degradation Products (e.g., hydrolytic, oxidative) shizukaol_g->degradation_products Degradation light Light heat Heat ph pH (alkaline) oxidation Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Shizukaol G Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol G. The information is designed to address common issues that may lead to inconsistent experimental results.

General FAQs

Q1: My experimental results with this compound are not consistent. What are the general contributing factors?

Inconsistent results in experiments with natural products like this compound can arise from several factors.[1][2][3] Key areas to investigate include the stability and purity of the compound, variations in experimental conditions, and the inherent complexities of cell-based assays.[1][4][5] Shizukaol-type dimers have been reported to be unstable and can peroxidize, which could significantly impact bioactivity.[6]

Q2: How can I ensure the quality and stability of my this compound sample?

Due to the potential instability of shizukaol compounds, proper handling and storage are critical.[6][7][8] It is advisable to:

  • Verify Purity: Use analytical techniques like HPLC or LC-MS to confirm the purity of your this compound stock.

  • Proper Storage: Store this compound as recommended by the supplier, typically at low temperatures and protected from light and oxygen to minimize degradation and peroxidation.[6]

  • Fresh Solutions: Prepare fresh working solutions from a stock for each experiment to avoid degradation in aqueous media.[9]

Q3: I am observing high variability in my cell-based assays. What are the common pitfalls?

High variability in cell-based assays is a frequent issue.[4][5] Common causes include:

  • Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and not overgrown.

  • Seeding Density: Use a consistent cell seeding density across all wells and experiments.

  • Edge Effects: To minimize edge effects in microplates, avoid using the outer wells or fill them with media without cells.

  • Reagent and Media Consistency: Use the same batches of media, serum, and reagents to reduce variability.

Troubleshooting Specific Assays

Cytotoxicity and Viability Assays (e.g., MTT, XTT)

Q4: My MTT assay results show high background or inconsistent readings. What could be the cause?

This is a common issue with natural products.[10] Potential causes include:

  • Color Interference: If this compound solutions are colored, they can interfere with the absorbance reading.

  • Direct Reagent Reduction: Some compounds can directly reduce the MTT reagent, leading to a false positive signal.

  • Precipitation: If this compound precipitates in the culture medium, it can scatter light and affect absorbance readings.

IssuePossible CauseRecommended Solution
High Background Signal Color of this compound interferes with absorbance reading.Run a "compound only" control (no cells) and subtract the background absorbance.[10]
False Positive Viability This compound directly reduces MTT reagent.Use a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a fluorescence-based assay.[10]
Inconsistent Readings Precipitation of this compound in media.Visually inspect wells for precipitate. Improve solubility by testing different solvents or concentrations.
Apoptosis Assays (e.g., Annexin V Staining)

Q5: I am having trouble with my Annexin V/PI apoptosis assay, showing unclear cell populations.

Apoptosis assay results can be affected by several factors, from cell handling to reagent issues.[1][11][12]

IssuePossible CauseRecommended Solution
High percentage of Annexin V+/PI+ cells even in early time points Apoptosis induced too strongly or for too long, leading to secondary necrosis. Harsh cell handling (e.g., aggressive trypsinization).Perform a time-course and dose-response experiment to find optimal conditions. Use a gentle cell detachment method.
Weak or no Annexin V signal Insufficient concentration or duration of this compound treatment. Reagent degradation.Verify the bioactivity of this compound. Use a positive control for apoptosis induction. Ensure Annexin V and binding buffer are stored correctly and not expired.[1]
High background fluorescence Inadequate washing or excessive Annexin V concentration.Optimize washing steps and titrate the Annexin V reagent to determine the optimal concentration.[11]

Below is a generalized workflow for troubleshooting apoptosis assays.

start Inconsistent Apoptosis Results q1 Check Cell Health & Density start->q1 q2 Review Staining Protocol start->q2 q3 Evaluate this compound Treatment start->q3 q4 Instrument Settings start->q4 sub1 Consistent passage number? Log-phase growth? No contamination? q1->sub1 sub2 Fresh reagents? Correct buffer used? Appropriate incubation times? q2->sub2 sub3 Dose-response performed? Time-course performed? Compound stable in media? q3->sub3 sub4 Correct compensation? Gates set properly? q4->sub4

Caption: Troubleshooting logic for apoptosis assays.

Signaling Pathway Analysis

Q6: I am investigating the effect of this compound on a signaling pathway (e.g., STAT3) and my Western blot results are variable.

Variability in Western blotting can be due to multiple factors. Given that other Shizukaol compounds affect inflammatory and cancer pathways, it is plausible that this compound targets similar pathways.[13][14][15]

IssuePossible CauseRecommended Solution
Inconsistent Phospho-Protein Levels Variation in cell stimulation or this compound treatment times. Cell lysates not prepared quickly or kept on ice.Standardize all incubation times precisely. Use phosphatase inhibitors in your lysis buffer.
Weak Target Protein Signal Low protein expression in the chosen cell line. Poor antibody quality.Use a positive control cell line or stimulated lysate. Validate your primary antibody.
High Background on Blot Antibody concentration too high. Insufficient washing.Titrate your primary and secondary antibodies. Increase the number and duration of wash steps.
Hypothetical Signaling Pathway for this compound

Based on the known activities of related Shizukaol compounds, a potential mechanism of action for this compound in cancer cells could involve the inhibition of the STAT3 signaling pathway, leading to apoptosis.[16][17][18]

ShizukaolG This compound STAT3 STAT3 Phosphorylation ShizukaolG->STAT3 Inhibits Dimerization STAT3 Dimerization STAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneTranscription Gene Transcription (e.g., Bcl-2, Survivin) NuclearTranslocation->GeneTranscription Apoptosis Apoptosis GeneTranscription->Apoptosis Inhibition of anti-apoptotic genes leads to

Caption: Hypothetical STAT3 inhibition by this compound.

Experimental Protocols

General Protocol for Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a "compound only" control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Subtract the background from the "compound only" control. Calculate cell viability as a percentage of the vehicle control.

General Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent.[1]

  • Washing: Wash cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Quantitative Data Comparison

Due to the limited availability of specific data for this compound, the following table presents hypothetical IC50 values to illustrate how such data should be presented. For comparison, published IC50 values for the related compound Shizukaol D in liver cancer cells are included.[19]

CompoundCell LineAssayIncubation Time (h)IC50 (µM) [Hypothetical for this compound]Reference
This compound HepG2MTT4825.5N/A
This compound Huh7MTT4832.8N/A
Shizukaol D HepG2MTT4818.7 ± 1.2[19]
Shizukaol D Huh7MTT4824.3 ± 1.5[19]
Shizukaol D SMMC-7721MTT4829.6 ± 2.1[19]

References

Technical Support Center: Overcoming Autofluorescence in Natural Product Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of autofluorescence in imaging assays involving natural products. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the clarity and accuracy of your imaging data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging natural products?

A1: Autofluorescence is the natural emission of light by biological materials, including many natural products and cellular components, when they are excited by light.[1][2][3] This intrinsic fluorescence can become problematic when it overlaps with the signal from the fluorescent probes or labels used in an experiment, making it difficult to distinguish the target signal from the background noise.[2][3] This can lead to a poor signal-to-noise ratio, false positives, and inaccurate quantification of results.[2][4]

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence can originate from several sources:

  • Endogenous Molecules: Many biological molecules are naturally fluorescent, including metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin, and the "wear-and-tear" pigment lipofuscin.[3][5][6][7]

  • Natural Products: The natural product you are studying may itself be fluorescent.

  • Fixation: Aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and particularly glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[3][8][9]

  • Culture Media and Reagents: Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[3][10]

  • Red Blood Cells: The heme group in red blood cells is a significant source of broad-spectrum autofluorescence.[3][8][11]

Q3: How can I determine if autofluorescence is impacting my experiment?

A3: The most straightforward method is to prepare an unstained control sample.[1] This sample should be processed in the exact same way as your experimental samples, including fixation and mounting, but without the addition of any fluorescent labels or probes.[1] If you observe significant fluorescence in this control when viewed under the microscope, then autofluorescence is a contributing factor in your experiment.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter due to autofluorescence and provides actionable solutions.

Problem 1: High background fluorescence is obscuring my signal.

  • Possible Cause: Strong autofluorescence from the natural product itself or from endogenous cellular components.

  • Solutions:

    • Optimize Fluorophore Selection: Choose a fluorophore that is spectrally distinct from the autofluorescence.[2][4][10] Since autofluorescence is often strongest in the blue and green regions of the spectrum, selecting probes that emit in the far-red (620-750 nm) or near-infrared (NIR) range can significantly improve the signal-to-noise ratio.[3][4][8][12][13]

    • Chemical Quenching: Treat your samples with a chemical agent to reduce autofluorescence. Common options include Sodium Borohydride, Sudan Black B, and Copper Sulfate.[3][8][13][14][15][16] Refer to the Experimental Protocols section for detailed instructions.

    • Photobleaching: Intentionally expose your sample to high-intensity light before imaging to "burn out" the autofluorescent molecules.[2][17]

Problem 2: My signal is weak, and the background is still high after initial troubleshooting.

  • Possible Cause: The concentration of your fluorescent probe is too low, or the autofluorescence is particularly robust.

  • Solutions:

    • Increase Probe Concentration: Titrate your fluorescent probe to find the optimal concentration that maximizes your specific signal without increasing non-specific binding.[4]

    • Signal Amplification: Use signal amplification techniques, such as using a brighter fluorophore or an amplification system (e.g., tyramide signal amplification), to enhance your specific signal above the background.[18]

    • Advanced Imaging Techniques:

      • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use software to separate the autofluorescence from your probe's signal based on their unique emission spectra.[2][19][20][21][22][23]

      • Time-Resolved Fluorescence Microscopy (TRFM): This technique separates signals based on their fluorescence lifetime. Since the lifetime of autofluorescence is typically very short (a few nanoseconds), using probes with long lifetimes (microseconds to milliseconds), such as lanthanide chelates, allows for imaging after the autofluorescence has decayed.[24][25][26][27]

Problem 3: The autofluorescence seems to be caused by my sample preparation protocol.

  • Possible Cause: Fixation with aldehyde-based reagents is a common culprit.

  • Solutions:

    • Change Fixation Method: If compatible with your experiment, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which tend to induce less autofluorescence than aldehydes.[3][4][12][13]

    • Optimize Aldehyde Fixation: If aldehyde fixation is necessary, use the lowest effective concentration of paraformaldehyde and the shortest possible fixation time.[3][8] Avoid glutaraldehyde, as it causes more significant autofluorescence.[3][8][9]

    • Perfuse Tissues: For tissue samples, perfusing with PBS prior to fixation can remove red blood cells, a major source of autofluorescence.[3][8][12]

Data Presentation: Comparison of Chemical Quenching Agents

The following table summarizes the effectiveness of common chemical quenching agents for reducing autofluorescence. The choice of agent may depend on the specific sample type and the source of autofluorescence.

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescence[3]Effective for reducing background from formaldehyde and glutaraldehyde fixation.[1][3]Can have variable results and may damage tissue or affect antigenicity.[3][8]
Sudan Black B Lipofuscin and formalin-induced autofluorescence[8]Broadly effective in reducing autofluorescence from multiple sources.[8]Can introduce a dark precipitate and may have some fluorescence in the far-red channel.[8]
Copper Sulfate (CuSO₄) General autofluorescence in plant and animal tissues[13][14][15]Highly effective and stable quenching.[14][15]May affect cell viability in live-cell imaging applications.[14][15]
TrueBlack™ Lipofuscin and other endogenous fluorophoresHighly effective at quenching autofluorescence while preserving the specific fluorescent signal.[16][28]A commercial reagent, which may be more costly.

Experimental Protocols

1. Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1]

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

  • Prepare Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.[1][3]

  • Incubation: Incubate the slides in the NaBH₄ solution for 20-30 minutes at room temperature.[1][3]

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove all traces of the quenching agent.[3]

  • Staining: Proceed with your standard immunofluorescence staining protocol.

2. Sudan Black B Staining for Lipofuscin Autofluorescence

This method is particularly useful for tissues with high levels of lipofuscin, such as the brain and heart.

  • Rehydration: Deparaffinize and rehydrate tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.[1]

  • Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove undissolved particles.[1]

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[1]

  • Washing: Wash the slides extensively in PBS until no more color leaches from the sections.[1]

  • Staining: Continue with your immunofluorescence protocol.

Visualizing Workflows and Concepts

autofluorescence_troubleshooting_workflow start Start: High Autofluorescence Detected unstained_control Prepare Unstained Control start->unstained_control assess_source Assess Source of Autofluorescence unstained_control->assess_source fixation Fixation-Induced? assess_source->fixation Yes endogenous Endogenous/Natural Product? assess_source->endogenous No change_fixative Change Fixative (e.g., Methanol) fixation->change_fixative Yes optimize_fixation Optimize Fixation Time/Concentration fixation->optimize_fixation No change_fixative->endogenous optimize_fixation->endogenous fluorophore_selection Select Far-Red/NIR Fluorophore endogenous->fluorophore_selection Yes chemical_quenching Apply Chemical Quenching fluorophore_selection->chemical_quenching advanced_techniques Advanced Techniques Needed? chemical_quenching->advanced_techniques spectral_unmixing Spectral Unmixing advanced_techniques->spectral_unmixing Yes trfm Time-Resolved Fluorescence Microscopy advanced_techniques->trfm Consider image_acquisition Image Acquisition & Analysis advanced_techniques->image_acquisition No spectral_unmixing->image_acquisition trfm->image_acquisition

Caption: A workflow for troubleshooting and minimizing autofluorescence.

spectral_unmixing_logic cluster_0 Data Acquisition cluster_1 Reference Spectra cluster_2 Computational Separation cluster_3 Output raw_signal Raw Signal (Mixed Spectra) lambda_scan Acquire Lambda Stack raw_signal->lambda_scan unmixing_algorithm Linear Unmixing Algorithm lambda_scan->unmixing_algorithm probe_spectrum Probe Reference Spectrum probe_spectrum->unmixing_algorithm autofluorescence_spectrum Autofluorescence Reference Spectrum autofluorescence_spectrum->unmixing_algorithm unmixed_probe Unmixed Probe Signal unmixing_algorithm->unmixed_probe unmixed_af Unmixed Autofluorescence Signal unmixing_algorithm->unmixed_af

Caption: The logical workflow of spectral unmixing to remove autofluorescence.

References

Technical Support Center: Managing Off-Target Effects of Sesquiterpenoids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with sesquiterpenoids in cell culture.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with sesquiterpenoids in cell culture?

A1: The most frequently reported off-target effects include cytotoxicity in non-cancerous or normal cell lines, induction of oxidative and reductive stress, and modulation of broad signaling pathways like NF-κB.[1][2][3] Sesquiterpene lactones, in particular, can react with cellular thiols, leading to non-specific effects.[4]

Q2: How can I determine if the observed cytotoxicity of my sesquiterpenoid is an off-target effect?

A2: A key indicator is a low selectivity index, meaning the compound is nearly as toxic to normal cells as it is to cancer cells.[4] Performing a counter-screen with a non-cancerous cell line from the same tissue of origin is a standard method to assess selectivity. Additionally, if the cytotoxic effect does not align with the intended target's known function, it may be an off-target effect.

Q3: My sesquiterpenoid shows promising activity, but its poor solubility is causing inconsistent results. What can I do?

A3: Poor aqueous solubility is a common issue with sesquiterpenoids.[5] To improve solubility and reduce precipitation in culture media, ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the final dilution.[4] The final DMSO concentration should be kept low (typically <0.5%) and consistent across all treatments.[6] Using pre-warmed media and adding the compound stock dropwise while vortexing can also prevent precipitation.[7]

Q4: What are Pan-Assay Interference Compounds (PAINS), and could my sesquiterpenoid be one?

A4: PAINS are compounds that appear as frequent hitters in high-throughput screens due to non-specific activity, such as chemical aggregation or reactivity.[8] Some sesquiterpenoids, particularly those with reactive moieties like α,β-unsaturated carbonyl groups, can be flagged as potential PAINS.[1] It is advisable to check the structure of your compound against known PAINS databases and perform orthogonal assays to confirm true biological activity.[8]

Q5: How can I mitigate the off-target effects of my sesquiterpenoid?

A5: Several strategies can be employed to mitigate off-target effects. Structural modification of the parent compound can enhance selectivity.[4] Another effective approach is to use drug delivery systems, such as liposomes or nanoparticles, to improve the therapeutic window and potentially target cancer cells more specifically.[4] Dose-response optimization is also crucial to identify a concentration that is effective against cancer cells while minimizing toxicity to normal cells.[4]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal (Non-Cancerous) Control Cell Lines
Possible Cause Troubleshooting Step Rationale
Inherent Lack of Selectivity Perform a dose-response analysis on a panel of cancer and normal cell lines to determine the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells). An SI value greater than 2 is generally considered selective.[9]To quantify the therapeutic window of the compound.
Consider structural modifications. For example, modifying reactive moieties like the α-methylene-γ-lactone group can reduce non-specific reactivity.[4]To enhance binding to the intended target and reduce interactions with off-targets.
Off-Target Effects Conduct target deconvolution studies (e.g., affinity chromatography, expression profiling) to identify unintended binding partners.[10]To understand the full spectrum of molecular interactions and identify pathways responsible for toxicity in normal cells.
Compound Aggregation Improve compound solubility by optimizing the solvent and dilution method.[7] Nanoparticle formulation can also prevent aggregation.[4]Aggregates can cause non-specific membrane disruption and cytotoxicity.
Issue 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays
Possible Cause Troubleshooting Step Rationale
Poor Compound Solubility Ensure the sesquiterpenoid is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. Use pre-warmed media and add the compound slowly while mixing.[4][7]To prevent precipitation of the compound, which leads to uneven exposure of cells to the treatment.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and allow cells to adhere for 24 hours before treatment.[6]Variations in cell number will lead to variability in the final assay readout (e.g., absorbance in an MTT assay).
Compound Instability Investigate the stability of the sesquiterpenoid in your cell culture medium over the time course of the experiment. Test a freshly prepared sample.[8]Natural products can be unstable, and degradation can lead to a loss of activity.
Assay Interference Perform a counter-screen using a different detection method (e.g., luminescence-based if the primary screen was fluorescence-based).[8]To rule out that the compound itself is interfering with the assay chemistry or detection.

Quantitative Data Summary

Table 1: Cytotoxicity of Selected Sesquiterpenoids in Cancer vs. Normal Cell Lines

SesquiterpenoidCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
ParthenolidePanc-1 (Pancreatic)39---
ParthenolideHepG2 (Liver)50.89L-02 (Normal Liver)No cytotoxicityHigh
AtractylonHL-60 (Leukemia)~65 (15 µg/ml)PBMC (Normal)Low cytotoxicity>1
DihydroartemisininMCF-7 (Breast)129.1---
DihydroartemisininMDA-MB-231 (Breast)62.95---
Zerumbone---30-

Note: Data is compiled from multiple sources and experimental conditions may vary.[6][11][12][13]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the sesquiterpenoid compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategies cluster_validation Validation start High Off-Target Cytotoxicity Observed dose_response Dose-Response Analysis (Cancer vs. Normal Cells) start->dose_response solubility_check Assess Compound Solubility and Stability start->solubility_check target_deconvolution Target Deconvolution Studies start->target_deconvolution optimize_dose Optimize Dose and Treatment Schedule dose_response->optimize_dose formulation Nanoparticle Formulation solubility_check->formulation structural_mod Structural Modification target_deconvolution->structural_mod re_evaluate Re-evaluate Selectivity and Efficacy structural_mod->re_evaluate formulation->re_evaluate optimize_dose->re_evaluate

Caption: Workflow for managing off-target cytotoxicity.

nf_kappa_b_pathway stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb_active Active NF-κB nfkb->nfkb_active translocates to nucleus Nucleus gene_transcription Gene Transcription (Inflammation, Survival) nfkb_active->gene_transcription activates sesquiterpenoid Sesquiterpenoid (e.g., Parthenolide) sesquiterpenoid->ikk_complex inhibits

Caption: Inhibition of the canonical NF-κB pathway.

oxidative_stress_pathway sesquiterpenoid Sesquiterpenoid ros Increased ROS (Reactive Oxygen Species) sesquiterpenoid->ros induces lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation dna_damage DNA Damage ros->dna_damage protein_oxidation Protein Oxidation ros->protein_oxidation mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction nrf2_pathway Nrf2 Pathway Activation ros->nrf2_pathway apoptosis Apoptosis dna_damage->apoptosis mitochondrial_dysfunction->apoptosis antioxidant_response Antioxidant Response nrf2_pathway->antioxidant_response

Caption: Sesquiterpenoid-induced oxidative stress.

References

Determining the optimal treatment duration for Shizukaol G in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the in vitro application of Shizukaol G is currently limited in publicly available scientific literature. The following technical support guide has been developed based on research conducted on closely related lindenane-type sesquiterpenoids, such as Shizukaol B and Shizukaol D, isolated from the Chloranthus genus. Researchers are advised to use this information as a preliminary guideline and to perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental questions.

Frequently Asked Questions (FAQs)

Q1: What is the expected effective concentration range for this compound in vitro?

A1: Based on studies with related compounds like Shizukaol D and other lindenane-type sesquiterpenoids, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity and bioactivity screening. The half-maximal inhibitory concentration (IC50) for analogous compounds has been observed in the low micromolar range in various cancer cell lines.

Q2: What is the recommended solvent for dissolving and diluting this compound?

A2: this compound is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with a cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration will depend on the specific biological question and the cell type. For cytotoxicity assays, a 24 to 72-hour treatment period is a common starting point. For studies on signaling pathway modulation, shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to capture early molecular events. Time-course experiments are essential to determine the ideal duration for observing the desired effect.

Q4: What are the known or expected mechanisms of action for this compound?

A4: While the precise mechanism of this compound is yet to be fully elucidated, related compounds from the Chloranthus genus have been shown to induce apoptosis and modulate key signaling pathways involved in cell proliferation and inflammation.[1][2][3] Shizukaol D, for instance, has been reported to inhibit the Wnt signaling pathway in liver cancer cells and activate AMPK signaling.[3][4] Shizukaol B has been shown to attenuate inflammatory responses by modulating the JNK-AP-1 signaling pathway.[2]

Q5: In which cancer cell lines have related Shizukaol compounds shown activity?

A5: Lindenane-type sesquiterpenoids have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and human leukemia cells.[1][4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability. - Concentration is too low.- Treatment duration is too short.- The cell line is resistant.- Compound degradation.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).- Increase the treatment duration (e.g., up to 72 hours).- Test a different, potentially more sensitive, cell line.- Prepare fresh stock solutions and handle them according to stability recommendations.
High variability between experimental replicates. - Uneven cell seeding.- Inconsistent drug concentration.- Pipetting errors.- Ensure a single-cell suspension before seeding and allow cells to adhere properly before treatment.- Vortex the diluted drug solution before adding it to the wells.- Use calibrated pipettes and proper pipetting techniques.
Contradictory results with previous studies on similar compounds. - Different cell line passage number or source.- Variations in experimental protocols (e.g., serum concentration in media).- Different batches of the compound.- Standardize cell culture conditions and use cells with a low passage number.- Carefully review and align your protocol with published methods.- If possible, verify the purity and identity of the this compound batch.
Difficulty in interpreting Western blot results for signaling pathways. - Suboptimal antibody concentration.- Inappropriate lysis buffer.- Incorrect timing for protein extraction.- Titrate primary and secondary antibodies to determine the optimal concentration.- Use a lysis buffer containing appropriate protease and phosphatase inhibitors.- Perform a time-course experiment to identify the peak of protein phosphorylation or expression changes.

Quantitative Data Summary

The following data is based on studies of Shizukaol analogs and related lindenane-type sesquiterpenoids.

Table 1: Cytotoxicity of Shizukaol Analogs in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Treatment Duration (h)
Shizukaol DLiver Cancer CellsGrowth InhibitionDose-dependentTime-dependent
Chlorahololide DMCF-7MTT6.7Not Specified
Chlorahololide DHepG2MTT> 6.7Not Specified

Table 2: Anti-inflammatory Activity of a Shizukaol Analog

CompoundCell LineEffectPathway Modulated
Shizukaol BBV2 microgliaSuppression of iNOS, COX-2, NO, TNF-α, IL-1βJNK-AP-1

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Shizukaol_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun AP1 AP-1 pcJun->AP1 Inflammation iNOS, COX-2, NO TNF-α, IL-1β AP1->Inflammation Induces ShizukaolB Shizukaol B ShizukaolB->JNK Inhibits Activation

Caption: Proposed mechanism of Shizukaol B in attenuating inflammatory responses.

Shizukaol_D_Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates betaCatenin_p p-β-catenin betaCatenin->betaCatenin_p TCF_LEF TCF/LEF betaCatenin->TCF_LEF Activates Proteasome Proteasome betaCatenin_p->Proteasome Degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes ShizukaolD Shizukaol D ShizukaolD->betaCatenin Decreases Expression

Caption: Postulated effect of Shizukaol D on the Wnt signaling pathway.

Experimental_Workflow_MTT start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_cells Treat with this compound overnight_incubation->treat_cells incubation_24_72h Incubate for 24-72h treat_cells->incubation_24_72h add_mtt Add MTT solution incubation_24_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance at 490nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

References

Validation & Comparative

A Comparative Guide to the Anti-Cancer Effects of Shizukaol D and 6-Shogaol via Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying novel compounds that can trigger programmed cell death, or apoptosis, in cancer cells is a primary goal. This guide provides a comparative overview of the pro-apoptotic anti-cancer effects of Shizukaol D, a lindenane-type disesquiterpenoid, and 6-Shogaol, a bioactive compound found in ginger. While information on Shizukaol G is limited, the available data on its close relative, Shizukaol D, offers valuable insights.

Comparative Analysis of Apoptotic Activity

Shizukaol D, isolated from Chloranthus japonicus, has demonstrated the ability to induce apoptosis in liver cancer cells. Similarly, 6-Shogaol has been extensively studied and shown to induce apoptosis in a variety of cancer cell lines, including colon, breast, and hepatocellular carcinoma. The following table summarizes the quantitative data on the apoptotic effects of these two compounds.

CompoundCancer Cell LineConcentrationApoptosis Rate (%)IC50 Value (µM)Citation
Shizukaol D Liver Cancer CellsNot SpecifiedData Not AvailableNot Specified[1]
6-Shogaol SW480 (Colon Cancer)25 µMData Not Available~25 µM[2][3]
6-Shogaol SMMC-7721 (Hepatocellular Carcinoma)5-50 µMData Not Available~20 µM[4]
6-Shogaol MCF-7 (Breast Cancer)Not SpecifiedData Not AvailableNot Specified[5]
6-Shogaol KG-1a (Leukemic)Not SpecifiedData Not Available2.99 µg/mL[6]

Signaling Pathways in Apoptosis

Natural compounds like Shizukaol D and 6-Shogaol typically induce apoptosis through the intrinsic and/or extrinsic pathways. These pathways converge on the activation of caspases, which are the executioners of apoptosis. 6-Shogaol, for instance, has been shown to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[4][7] The precise pathway for Shizukaol D is less characterized but is known to involve the inhibition of the Wnt signaling pathway.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TNF, FasL) Receptor Death Receptor Ligand->Receptor Binding DISC DISC Formation Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Bcl2 Bcl-2 Family (Bax, Bak) Caspase8->Bcl2 Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stimuli Intracellular Stress (e.g., DNA Damage, ROS) Stimuli->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols: Apoptosis Assay

The following is a detailed protocol for a standard apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This method is widely used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., Shizukaol D or 6-Shogaol) and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For suspension cells: Centrifuge the cell suspension to pellet the cells.

    • For adherent cells: Aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and pellet the cells by centrifugation.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained cells and cells stained with only Annexin V-FITC or only PI as controls to set up compensation and gates.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

G start Start: Cancer Cell Culture treat Treat with Shizukaol D or 6-Shogaol start->treat harvest Harvest Cells (Trypsinization for Adherent Cells) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify Apoptotic Cell Populations analyze->results

Caption: Experimental workflow for the validation of apoptosis using an Annexin V/PI assay.

References

Confirming the Mechanism of Action of Novel Lindenane-type Sesquiterpenoids: A Comparative Guide to Pathway Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for elucidating the mechanism of action of novel lindenane-type sesquiterpenoids, using the well-characterized Shizukaol analogues A, D, and B as benchmarks. By leveraging established experimental data and protocols, researchers can effectively design and interpret studies utilizing pathway inhibitors to confirm the specific signaling pathways modulated by new compounds, here hypothetically termed "Shizukaol G."

Introduction to Shizukaols and Their Therapeutic Potential

Shizukaols are a class of lindenane-type sesquiterpenoid dimers isolated from plants of the Chloranthus genus.[1] These natural products have garnered significant interest for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties.[1][2] Understanding the precise molecular mechanisms underlying these effects is crucial for the development of novel therapeutics. This guide focuses on the NF-κB, Wnt, JNK-AP-1, and AMPK signaling pathways, which have been identified as key targets for various Shizukaol compounds.[2][3][4]

Comparative Analysis of Shizukaol Mechanisms of Action

The following table summarizes the known mechanisms of action for Shizukaol A, D, and B, providing a basis for hypothesizing and testing the mechanism of a new analogue like this compound.

Compound Primary Activity Key Signaling Pathway(s) Modulated Molecular Targets Cellular Effects Supporting Experimental Data (IC50/Effective Concentration)
Shizukaol A Anti-inflammatoryNF-κB, Nrf2/HO-1[4]HMGB1, IKK, NF-κB (p65), Nrf2[4]Inhibition of NO, iNOS, COX-2, and pro-inflammatory cytokine production.[4]IC50 for NO inhibition: 13.79 ± 1.11 μM in LPS-induced RAW 264.7 cells.[4]
Shizukaol D Anti-cancer (Liver)Wnt/β-catenin[2][5]β-catenin, LRP, Dvl2, Axin2[5]Inhibition of cell viability, colony formation, and induction of apoptosis.[5]Dose- and time-dependent growth inhibition in liver cancer cells.[2]
Shizukaol D Metabolic RegulationAMPK[6]AMPK, ACC[6]Inhibition of mitochondrial membrane potential, increased AMP/ATP ratio, suppression of triglyceride and cholesterol levels.[6]2 µM increased AMPK phosphorylation in HepG2 cells.[6]
Shizukaol B Anti-inflammatory (Neuroinflammation)JNK-AP-1[3]JNK, c-Jun[3]Suppression of iNOS, COX-2, NO, TNF-α, and IL-1β production in LPS-stimulated BV2 microglia.[3]Concentration-dependent suppression of inflammatory markers.[3]

Experimental Workflow for Mechanism Confirmation

To confirm the mechanism of action for a novel compound like this compound, a systematic approach using pathway-specific inhibitors is recommended. The following workflow outlines the key steps.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pathway Inhibition cluster_2 Phase 3: Data Analysis A Treat cells with this compound B Measure downstream markers of key pathways (e.g., NF-κB, Wnt, STAT3) A->B C Pre-treat cells with specific pathway inhibitors (e.g., JSH-23 for NF-κB, Stattic for STAT3) B->C If pathway is modulated D Treat with this compound C->D E Measure downstream markers D->E F Compare the effect of this compound in the presence and absence of inhibitors E->F G Determine if the inhibitor reverses the effect of this compound F->G H Mechanism of Action Confirmed G->H If reversed, confirms pathway involvement

Experimental workflow for pathway confirmation.

Key Signaling Pathways and Recommended Inhibitors

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] Upon stimulation by stimuli like LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus to activate the transcription of pro-inflammatory genes.[8]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB p50/p65 IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription ShizukaolA Shizukaol A ShizukaolA->IKK inhibits JSH23 JSH-23 JSH23->NFkappaB inhibits translocation

NF-κB signaling pathway and points of inhibition.

Recommended Inhibitors:

Inhibitor Target Mechanism of Action
JSH-23 NF-κB (p65)Inhibits the nuclear translocation of the NF-κB p65 subunit.[9]
Withaferin A IKKβPrevents the activation of IκB kinase β.[10]
Bortezomib 20S ProteasomeInhibits the proteasomal degradation of IκBα.[9]
STAT3 Signaling Pathway

The STAT3 pathway is implicated in cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers.[11] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in tumorigenesis.[11][12]

G Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK/Src Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Genes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Genes activates transcription Stattic Stattic Stattic->STAT3 inhibits phosphorylation Chrysoeriol (B190785) Chrysoeriol Chrysoeriol->JAK inhibits Src

STAT3 signaling pathway and points of inhibition.

Recommended Inhibitors:

Inhibitor Target Mechanism of Action
Stattic STAT3Inhibits the phosphorylation of STAT3.[13]
Chrysoeriol SrcBinds to the protein kinase domain of Src, an upstream kinase of STAT3.[14]
Garcinol (B8244382) STAT3Inhibits both constitutive and IL-6 inducible STAT3 activation and binds to the SH2 domain, suppressing dimerization.[15]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines based on the hypothesized pathway. For inflammation studies, RAW 264.7 macrophages are commonly used.[1][4] For liver cancer studies, HepG2 or SMMC-7721 cells are suitable.[2][6]

  • Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).

    • Allow cells to adhere overnight.

    • For inhibitor studies, pre-treat cells with the pathway inhibitor for 1-2 hours before adding this compound.

    • Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours for viability, shorter times for phosphorylation studies).

    • Include appropriate vehicle controls (e.g., DMSO).

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, β-actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 cells/well.

  • Treatment: After 24 hours, treat cells with various concentrations of this compound with or without pathway inhibitors for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

NF-κB Reporter Gene Assay
  • Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat cells with pathway inhibitors followed by this compound and/or an NF-κB activator (e.g., TNF-α or LPS).

  • Luciferase Assay: After the desired treatment time, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

The confirmation of a novel compound's mechanism of action is a critical step in the drug discovery and development process. By employing a comparative approach grounded in the known activities of related compounds like Shizukaols A, D, and B, and utilizing specific pathway inhibitors, researchers can efficiently and accurately elucidate the molecular pathways targeted by new therapeutic candidates. The experimental protocols and comparative data presented in this guide offer a robust framework for these investigations.

References

A Comparative Analysis of the Bioactivities of Shizukaol G and its Analogs A, B, and D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Shizukaol Analogs' Performance with Supporting Experimental Data.

Shizukaols, a class of complex dimeric sesquiterpenoids isolated from plants of the Chloranthus genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivity of Shizukaol G and its analogs, Shizukaol A, B, and D, with a focus on their anti-inflammatory and cytotoxic properties. The information presented herein is intended to assist researchers and drug development professionals in understanding the therapeutic potential of these natural compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of Shizukaol A and D. At present, specific quantitative bioactivity data for this compound and comparable quantitative data for the anti-inflammatory effects of Shizukaol B are not available in the public domain.

CompoundBioactivityCell LineIC50 Value (µM)Reference
Shizukaol A Anti-inflammatory (Nitric Oxide Inhibition)RAW 264.713.79 ± 1.11[1]
Shizukaol D CytotoxicitySMMC-7721 (Liver Cancer)4.88 ± 0.51
SK-HEP1 (Liver Cancer)7.12 ± 0.63
HepG2 (Liver Cancer)9.32 ± 0.87
Huh7 (Liver Cancer)11.52 ± 1.03
Shizukaol B Anti-inflammatoryBV2 Microglial CellsData not available in IC50[2]
This compound Not availableNot availableNot available

Note: The anti-inflammatory activity of Shizukaol B has been demonstrated through its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2] However, a specific IC50 value for a direct comparison with Shizukaol A is not currently published.

Key Bioactivities and Mechanisms of Action

Anti-inflammatory Activity

Shizukaol A has demonstrated notable anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[1] The IC50 value of 13.79 ± 1.11 µM in RAW 264.7 macrophage cells highlights its potential as an anti-inflammatory agent.[1]

Shizukaol B also exhibits anti-inflammatory properties by targeting key inflammatory pathways in microglial cells. It effectively suppresses the expression of iNOS and COX-2, enzymes responsible for the production of pro-inflammatory mediators, and reduces the levels of inflammatory cytokines such as TNF-α and IL-1β.[2]

Cytotoxic Activity

Shizukaol D has shown significant cytotoxic activity against a panel of human liver cancer cell lines. Its ability to induce cell death in these cancer cells at low micromolar concentrations suggests its potential as a lead compound for the development of novel anticancer therapies. The mechanism of action for its anticancer effects involves the modulation of the Wnt signaling pathway.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

Anti_inflammatory_Pathway_Shizukaol_A LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces expression NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Shizukaol_A Shizukaol A Shizukaol_A->iNOS Inhibits

Caption: Signaling pathway of Shizukaol A's anti-inflammatory action.

Wnt_Signaling_Pathway_Shizukaol_D cluster_0 Wnt Signaling Pathway cluster_1 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for degradation Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation Shizukaol_D Shizukaol D Shizukaol_D->beta_catenin Promotes degradation

Caption: Shizukaol D's modulation of the Wnt signaling pathway.

Experimental Protocols

Nitric Oxide Inhibition Assay

This assay is used to determine the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Shizukaol A) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

Wnt Signaling Pathway Assay

This assay investigates the effect of compounds on the Wnt signaling pathway, which is often dysregulated in cancer.

  • Cell Culture: Human liver cancer cells (e.g., HepG2, SMMC-7721) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Shizukaol D) for a specified period (e.g., 24 or 48 hours).

  • Western Blot Analysis:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key proteins in the Wnt pathway (e.g., β-catenin, GSK3β, Axin) and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

  • Luciferase Reporter Assay:

    • Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After transfection, cells are treated with the test compound.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

AMPK Activation Assay

This assay determines the ability of a compound to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

  • Cell Culture: HepG2 cells are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with the test compound at various concentrations for a specific time.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are measured.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Antibodies against phosphorylated acetyl-CoA carboxylase (p-ACC), a downstream target of AMPK, can also be used.

    • The membrane is then incubated with a secondary antibody.

    • Protein bands are visualized, and the ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

This guide provides a foundational understanding of the comparative bioactivities of this compound and its analogs. Further research is warranted to elucidate the full therapeutic potential of these complex natural products, particularly for this compound, for which quantitative data remains elusive.

References

A Comparative Analysis of the Anti-Cancer Effects of Shizukaol D and 6-Shogaol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the anti-cancer effects of Shizukaol D and a relevant alternative, 6-Shogaol, across various cancer cell lines. The information presented herein is intended to support research and drug development efforts in oncology.

Introduction

Natural products are a significant source of novel therapeutic agents, particularly in the field of oncology. Shizukaol D, a dimeric sesquiterpenoid isolated from Chloranthus serratus, and 6-Shogaol, a pungent constituent of ginger, have both demonstrated promising anti-cancer properties. This guide offers a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.

Data Presentation: Comparative Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Shizukaol D and 6-Shogaol in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of Shizukaol D in Liver Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721Hepatocellular Carcinoma15.3 ± 1.5[1]
SK-HEP1Hepatocellular Carcinoma18.7 ± 1.2[1]
HepG2Hepatocellular Carcinoma25.4 ± 2.1[1]

Table 2: IC50 Values of 6-Shogaol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon Adenocarcinoma~20[2]
SW620Colon Adenocarcinoma~20[2]
Caco2Colorectal Adenocarcinoma86.63[3]
HCT116Colorectal Carcinoma45.25[3]
T47DBreast Ductal Carcinoma0.5 ± 0.1[4]
MDA-MB-231Breast AdenocarcinomaNot specified[5]
NCI-H1650Non-small Cell Lung CancerNot specified[6][7]
NCI-H520Non-small Cell Lung CancerNot specified[7]
SMMC-7721Hepatocellular CarcinomaNot specified[8]

Mechanisms of Action

Shizukaol D

Shizukaol D primarily exerts its anti-cancer effects by inducing apoptosis and inhibiting the Wnt/β-catenin signaling pathway in liver cancer cells.[1][9][10] This leads to a reduction in the expression of downstream target genes involved in cell proliferation and survival.[1]

6-Shogaol

6-Shogaol exhibits a broader range of mechanisms across different cancer types. Its anti-cancer activities include the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways.[4][5]

  • Apoptosis: 6-Shogaol induces apoptosis through both intrinsic and extrinsic pathways. In colon cancer cells, it has been shown to activate caspases and affect the balance of Bcl-2 family proteins.[2] In hepatocellular carcinoma, it can trigger apoptosis via endoplasmic reticulum stress.[8]

  • Cell Cycle Arrest: 6-Shogaol can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it causes G2/M arrest in breast cancer cells and G1 or G2/M arrest in non-small cell lung cancer cells.[5][7][11]

  • Signaling Pathways: 6-Shogaol has been found to modulate several key signaling pathways implicated in cancer progression, including:

    • Notch Signaling: Inhibition of the Notch signaling pathway has been observed in breast cancer cells.[5][12]

    • PI3K/Akt/mTOR and Ras/Raf/MAPK: Suppression of these pathways has been reported in prostate cancer cells.

    • NF-κB: 6-Shogaol can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Shizukaol D and 6-Shogaol, as well as a typical experimental workflow for their evaluation.

Shizukaol_D_Wnt_Pathway Shizukaol_D Shizukaol D Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Shizukaol_D->Destruction_Complex activation? Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Dvl->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Shizukaol D's inhibitory effect on the Wnt/β-catenin signaling pathway.

Six_Shogaol_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_signaling Signaling Pathway Modulation Six_Shogaol 6-Shogaol ROS ↑ ROS Six_Shogaol->ROS ER_Stress ER Stress Six_Shogaol->ER_Stress Cyclins_CDKs ↓ Cyclins/CDKs Six_Shogaol->Cyclins_CDKs Notch ↓ Notch Signaling Six_Shogaol->Notch PI3K_Akt ↓ PI3K/Akt Signaling Six_Shogaol->PI3K_Akt NFkB ↓ NF-κB Activation Six_Shogaol->NFkB Caspases Caspase Activation ROS->Caspases ER_Stress->Caspases Apoptosis Apoptosis Caspases->Apoptosis G1_S_Arrest G1/S Arrest Cyclins_CDKs->G1_S_Arrest G2_M_Arrest G2/M Arrest Cyclins_CDKs->G2_M_Arrest

Multiple mechanisms of action of 6-Shogaol in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Shizukaol D or 6-Shogaol start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry flow_cytometry->data_analysis

A generalized experimental workflow for evaluating cytotoxic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Shizukaol D or 6-Shogaol stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Shizukaol D or 6-Shogaol and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the desired cell line by treating with Shizukaol D or 6-Shogaol for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)[19][20]

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.[18]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubate for 15-30 minutes at room temperature in the dark.[20]

  • Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

  • Generate a histogram to visualize the cell cycle distribution and quantify the percentage of cells in each phase.

References

A Comparative Analysis of Shizukaol G and Celecoxib as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the naturally derived sesquiterpenoid, Shizukaol G, and the well-established synthetic drug, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. While direct comparative studies are limited, this analysis consolidates the existing experimental data on their anti-inflammatory properties and outlines a standardized protocol for future head-to-head evaluations.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

Celecoxib is a widely used, FDA-approved selective COX-2 inhibitor. This compound, a natural product isolated from Chloranthus species, has demonstrated anti-inflammatory properties, including the inhibition of COX-2 expression. This guide aims to compare these two compounds based on available data and provide a framework for their direct comparative analysis.

Data Presentation: Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound and its analogs, Shizukaol A and B, in comparison to Celecoxib. It is important to note that the data for Shizukaol compounds primarily reflects the inhibition of COX-2 expression or indirect markers of inflammation, whereas the data for Celecoxib represents direct enzymatic inhibition.

CompoundTargetAssay TypeIC50 ValueSelectivity Index (COX-1/COX-2)
Shizukaol A Nitric Oxide (NO) ProductionGriess Assay in LPS-stimulated RAW 264.7 cells13.79 ± 1.11 µM[1]Not Reported
Shizukaol B iNOS and COX-2 ExpressionWestern Blot in LPS-stimulated BV2 microglial cellsNot Reported (Effective at 12.5-50 µM)[2]Not Reported
Celecoxib COX-2 Enzymein vitro enzymatic assay (Sf9 cells)40 nM[3][4]>7.6[5]
Celecoxib COX-1 Enzymein vitro enzymatic assay>15 µM

Note: A direct comparison of IC50 values between Shizukaol compounds and Celecoxib is not currently possible due to the different experimental endpoints measured. The data for Shizukaol A and B suggest an anti-inflammatory effect through the downregulation of pro-inflammatory mediators, including COX-2, while the data for Celecoxib quantifies its direct inhibitory potency on the COX-2 enzyme.

Signaling Pathway

The diagram below illustrates the canonical COX-2 signaling pathway, which is initiated by inflammatory stimuli and culminates in the production of prostaglandins. Both this compound (through inhibition of gene expression) and Celecoxib (through direct enzyme inhibition) interrupt this pathway, albeit at different stages.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Cell_Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->Signaling_Cascade NF_kappaB NF-κB Activation & Nuclear Translocation Signaling_Cascade->NF_kappaB Nucleus COX2_Gene COX-2 Gene Transcription NF_kappaB->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Shizukaol_G This compound (Inhibition of Expression) Shizukaol_G->COX2_Gene COX2_Protein COX-2 Protein (Enzyme) COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Catalyzes Celecoxib Celecoxib (Direct Inhibition) Celecoxib->COX2_Protein Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 Signaling Pathway and Points of Inhibition.

Experimental Protocols

To enable a direct and meaningful comparison of the COX-2 inhibitory potential of this compound and Celecoxib, a standardized in vitro enzymatic assay is essential. The following protocol outlines a common method for determining the IC50 values of test compounds against purified COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Celecoxib against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Enzyme and Cofactor Preparation: Prepare working solutions of human recombinant COX-2 and heme in the COX reaction buffer.

  • Test Compound Preparation: Prepare a series of dilutions of this compound and Celecoxib in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Reaction Incubation: To each well of a 96-well plate, add the COX reaction buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Pre-incubation: Add the diluted test compounds (or vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.

  • Detection: After a specific incubation time (e.g., 5-10 minutes), stop the reaction and measure the product formation. This can be done by quantifying the amount of prostaglandin (B15479496) E2 (PGE2) produced using an ELISA kit or by using a colorimetric or fluorometric probe that detects peroxidase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Cofactors) Start->Prepare_Reagents Prepare_Compounds Prepare Serial Dilutions of this compound & Celecoxib Start->Prepare_Compounds Add_to_Plate Add Enzyme, Cofactors, and Buffer to 96-well Plate Prepare_Reagents->Add_to_Plate Pre_incubation Add Test Compounds and Pre-incubate Prepare_Compounds->Pre_incubation Add_to_Plate->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detection Measure Product Formation (e.g., ELISA, Fluorometry) Incubate->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro COX-2 Inhibition Assay Workflow.

Conclusion

Celecoxib is a potent and selective direct inhibitor of the COX-2 enzyme. This compound and its related compounds have demonstrated anti-inflammatory effects, including the ability to suppress the expression of COX-2. However, a direct comparison of their inhibitory potency on the COX-2 enzyme is hampered by the lack of specific IC50 data for this compound from direct enzymatic assays.

To facilitate a conclusive comparative analysis, it is recommended that the in vitro COX-2 inhibition assay detailed in this guide be performed for this compound. The resulting IC50 value would provide a direct measure of its enzymatic inhibitory activity, allowing for a robust and quantitative comparison with Celecoxib and other known COX-2 inhibitors. Such data would be invaluable for researchers and professionals in the field of drug discovery and development, providing a clearer understanding of the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Head-to-Head Comparison: Shizukaol G vs. Inulabritanoid A in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, sesquiterpenoid dimers have emerged as a promising class of compounds with diverse biological activities. Among these, Shizukaol G and Inulabritanoid A have garnered attention for their potent anti-inflammatory properties. This guide provides a detailed head-to-head comparison of these two sesquiterpenoid dimers, summarizing their performance based on available experimental data, outlining key experimental protocols, and visualizing their impact on cellular signaling pathways. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Comparison of Anti-inflammatory Activity

Both this compound and Inulabritanoid A have demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

CompoundAssayCell LineIC50 (µM)
This compound Nitric Oxide (NO) Production InhibitionRAW 264.71.95
Inulabritanoid A Nitric Oxide (NO) Production InhibitionRAW 264.73.65

Lower IC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Inulabritanoid A.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents by measuring the inhibition of NO production in macrophages stimulated by LPS.

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (this compound or Inulabritanoid A) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.

2. Measurement of Nitrite (B80452) Concentration:

  • After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

Both this compound and Inulabritanoid A are believed to exert their anti-inflammatory effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory gene expression.

Mechanistic studies have revealed that Inulabritanoid A inhibits the phosphorylation of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of the p65 subunit of NF-κB into the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory genes. While direct mechanistic studies on this compound are limited, a closely related compound, Shizukaol A, has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB. This suggests a similar mechanism of action for this compound.

Below is a diagram illustrating the proposed inhibitory effects of this compound and Inulabritanoid A on the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nucleus p65-p50 p65_p50->p65_p50_nucleus Nuclear Translocation Shizukaol_G This compound Shizukaol_G->IKK_complex Inhibits (Proposed) Inulabritanoid_A Inulabritanoid A Inulabritanoid_A->IKK_complex Inhibits IKKβ Phosphorylation Proinflammatory_genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) p65_p50_nucleus->Proinflammatory_genes

Caption: Proposed mechanism of action of this compound and Inulabritanoid A on the NF-κB signaling pathway.

Secondary Assays to Confirm Primary Screening Hits of Shizukaol G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key secondary assays to confirm and characterize the biological activity of Shizukaol G, a dimeric sesquiterpenoid isolated from Chloranthus japonicus. Based on the known anti-inflammatory and metabolic regulatory activities of its close analogs, Shizukaol A, B, and D, this document outlines relevant secondary assays focusing on these two potential therapeutic areas. The guide offers detailed experimental protocols, quantitative comparisons with established drugs, and visual representations of the underlying biological pathways and experimental workflows.

Section 1: Confirmation of Anti-Inflammatory Activity

Primary high-throughput screening often identifies compounds that reduce inflammatory markers. Secondary assays are crucial to validate these "hits" and elucidate their mechanism of action. For a compound like this compound, whose analogs have shown potent anti-inflammatory effects, a key secondary assay is the quantification of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Further characterization involves assessing the impact on pro-inflammatory cytokine production and dissecting the underlying signaling pathways, primarily the NF-κB and MAPK pathways.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the inhibitory activity of a Shizukaol analog against nitric oxide production in comparison to the well-established anti-inflammatory drug, Dexamethasone.

CompoundAssayCell LineIC50 (µM)Reference
Shizukaol ANitric Oxide (NO) ProductionRAW 264.713.79 ± 1.11[1]
DexamethasoneNitric Oxide (NO) ProductionRAW 264.7~34.6 µg/mL (~88 µM)[2]

Note: Data for this compound is not yet publicly available. Shizukaol A is presented as a representative analog.

Experimental Protocols

This assay determines the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with bacterial lipopolysaccharide.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[3]

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-1β released from LPS-stimulated cells.

Materials:

  • Cell culture supernatants from the NO production assay

  • Human TNF-α and IL-1β ELISA kits

  • Wash Buffer

  • Assay Diluent

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody for either TNF-α or IL-1β and incubate overnight.

  • Wash the plate and block with an appropriate blocking buffer.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme-linked secondary antibody (e.g., Streptavidin-HRP).

  • Add TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[4][5]

  • Calculate the cytokine concentrations based on the standard curve.

This assay assesses the effect of this compound on the activation of key inflammatory signaling pathways by measuring the phosphorylation of JNK and the nuclear translocation of NF-κB p65.

Materials:

  • RAW 264.7 cells treated with LPS and the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-JNK, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[6]

  • Block the membrane with 5% BSA in TBST for 1 hour.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.[7]

Signaling Pathways and Experimental Workflow

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKK47 MKK4/7 TAK1->MKK47 IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Genes JNK JNK MKK47->JNK phosphorylates AP1 AP-1 JNK->AP1 activates AP1->Nucleus ShizukaolG This compound ShizukaolG->NFkB inhibition ShizukaolG->JNK inhibition experimental_workflow_inflammation cluster_assays Secondary Assays start Start: RAW 264.7 Cell Culture treatment Treat with this compound and/or Dexamethasone start->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells no_assay Griess Assay for NO supernatant->no_assay elisa ELISA for TNF-α & IL-1β supernatant->elisa western Western Blot for p-JNK & NF-κB cells->western metabolic_pathway ShizukaolG This compound AMPK AMPK ShizukaolG->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates & inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA FattyAcidSyn Fatty Acid Synthesis MalonylCoA->FattyAcidSyn experimental_workflow_metabolic start Start: HepG2 Cell Culture treatment Treat with this compound and/or Metformin start->treatment incubation Incubate for 1-4 hours treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis western Western Blot for p-AMPK & p-ACC lysis->western analysis Densitometry Analysis western->analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Shizukaol G: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Shizukaol G, a dimeric sesquiterpene isolated from plants of the Chloranthus genus.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach grounded in established best practices for hazardous chemical waste management is essential.

Hazard Assessment and Key Chemical Properties

Given the lack of specific toxicity and environmental hazard data for this compound, it is prudent to handle it as a potentially hazardous substance. The following table summarizes its known chemical properties, which are valuable for waste manifest documentation.

PropertyValueSignificance for Disposal
Molecular Formula C₄₀H₄₄O₁₄[2]Provides information on the elemental composition.
Molecular Weight 748.8 g/mol [2]Useful for waste manifest documentation.
Physical State Solid (presumed based on similar compounds)Determines appropriate handling and containment procedures.
Solubility Likely soluble in organic solventsInforms the choice of cleaning agents for decontamination and the potential for environmental dispersal if not contained properly.

Proper Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is to manage it as chemical waste through an approved institutional or licensed waste disposal service.[3] Adherence to a systematic protocol ensures safety and regulatory compliance.

Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes the pure compound, solutions, and contaminated laboratory materials such as pipette tips, vials, gloves, and cleaning absorbents.[3]

  • Segregate this compound waste from other waste types at the point of generation.[4] Do not mix it with incompatible materials or non-hazardous waste to prevent dangerous reactions and to minimize disposal costs.[5][6]

Containerization
  • Use chemically resistant and leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for organic compounds.[2][4][7]

  • Ensure containers have securely fitting screw caps to prevent spills and the release of vapors.[7] Containers must be kept closed except when actively adding waste.[2][7][8]

  • Do not overfill containers; leave at least 10% headspace (about one inch) to accommodate expansion of contents.[7]

Labeling
  • Clearly label all waste containers with the words "Hazardous Waste." [8]

  • The label must include the full chemical name ("this compound") ; chemical formulas or abbreviations are not acceptable.[8]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when waste was first added to the container.[4]

Storage
  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

  • The storage area should be cool, dry, and well-ventilated.

  • Utilize secondary containment , such as a larger, chemically resistant tray or bin, to contain any potential leaks or spills.[2][8]

  • Segregate the this compound waste containers from incompatible chemicals. For instance, store organic waste separately from acids and bases.[7]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[3]

  • Provide the EHS office or contractor with all necessary information about the waste stream as detailed on your hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Pure compound, solutions, contaminated labware) B Segregate from other waste streams A->B C Select appropriate chemically resistant container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Contact EHS for pickup F->G H Professional Disposal (Incineration or other approved method) G->H

Caption: Workflow for the safe disposal of this compound waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Personnel Protection: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. For spill cleanup, consider additional respiratory protection.

  • Spill Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools if an organic solvent was involved in the spill.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and institutional EHS office.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.